16-(2H-tetrazol-5-yl)hexadecanoic acid
Description
BenchChem offers high-quality 16-(2H-tetrazol-5-yl)hexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-(2H-tetrazol-5-yl)hexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
873874-15-8 |
|---|---|
Formule moléculaire |
C17H32N4O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
16-(2H-tetrazol-5-yl)hexadecanoic acid |
InChI |
InChI=1S/C17H32N4O2/c22-17(23)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-21-19-16/h1-15H2,(H,22,23)(H,18,19,20,21) |
Clé InChI |
QAAFNMQOMNTKDD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)O |
Origine du produit |
United States |
Physicochemical Profiling and Biopharmaceutical Integration of 16-(2H-tetrazol-5-yl)hexadecanoic acid
Executive Summary
The pursuit of half-life extension in peptide and protein therapeutics has driven the evolution of non-covalent albumin ligands. At the forefront of this chemical innovation is 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8), a highly specialized lipidating agent. By acting as a structural bioisostere for long-chain dicarboxylic acids, this tetrazole-functionalized fatty acid solves the dual challenge of maximizing Human Serum Albumin (HSA) binding affinity while completely bypassing the metabolic liabilities of β -oxidation 1. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pharmacology, and the self-validating experimental workflows required for its integration into biotherapeutics.
Physicochemical Properties & Structural Causality
To engineer a long-acting biotherapeutic, the conjugated lipid must possess specific thermodynamic and electronic properties. Table 1 summarizes the core quantitative data for 16-(2H-tetrazol-5-yl)hexadecanoic acid.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Analytical Relevance |
| Chemical Name | 16-(2H-tetrazol-5-yl)hexadecanoic acid | IUPAC Nomenclature |
| CAS Registry Number | 873874-15-8 | Compound Identification |
| Molecular Formula | C₁₇H₃₂N₄O₂ | Stoichiometric Mass |
| Molecular Weight | 324.46 g/mol | Mass Spectrometry Calibration |
| Tetrazole pKa | ~4.5 - 5.0 | Determines ionization at pH 7.4 |
| LogP (Lipophilicity) | ~4.8 - 5.2 | Drives hydrophobic pocket partitioning |
| Primary Target | Human Serum Albumin (HSA) | Non-covalent carrier protein []() |
The Bioisosteric Rationale: Why a Tetrazole?
The selection of a tetrazole ring over a standard terminal carboxylic acid (as seen in hexadecanedioic acid) is driven by strict biochemical causality:
-
Metabolic Shielding: Carboxylic acids are natural substrates for acyl-CoA synthetases, which activate the lipid for rapid β -oxidation in the liver. The tetrazole ring—a nitrogen-rich aromatic heterocycle—is sterically and electronically unrecognized by these metabolic enzymes, conferring absolute resistance to degradation 1.
-
Electrostatic Mimicry: Despite its structural divergence, the tetrazole proton has a pKa of approximately 4.5. At physiological pH (7.4), it is predominantly deprotonated (anionic). This allows it to perfectly mimic the electrostatic salt-bridge interactions of a carboxylate with basic residues (e.g., Arginine, Lysine) within HSA's fatty acid binding sites .
-
Enhanced Lipophilicity: Tetrazoles are slightly more lipophilic than their corresponding carboxylic acids. This increased hydrophobicity enhances the entropic driving force for partitioning into HSA, lowering the dissociation constant ( KD ) and prolonging circulation time 1.
Mechanistic Pharmacology: Albumin Binding & Half-Life Extension
The clinical validation of 16-(2H-tetrazol-5-yl)hexadecanoic acid is best exemplified by somapacitan (Sogroya), a once-weekly human growth hormone (hGH) derivative 2. Native hGH (191 amino acids) is rapidly cleared via renal filtration and receptor-mediated endocytosis, necessitating daily injections . By conjugating the tetrazole-fatty acid to the hGH backbone, the construct achieves >99% binding to plasma proteins [[2]](). This creates a macromolecular assembly that exceeds the renal filtration threshold (~60 kDa) and sterically occludes proteolytic cleavage sites.
Mechanism of half-life extension via non-covalent albumin binding of the tetrazole moiety.
Experimental Workflows & Self-Validating Protocols
To successfully integrate this molecule into a drug development pipeline, rigorous in vitro validation is required. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identifiable.
Experimental workflow for the synthesis and validation of tetrazole-lipidated biotherapeutics.
Protocol 1: Real-Time HSA Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality: Equilibrium binding constants ( KD ) derived from endpoint assays fail to capture the kinetic residence time of the lipidated protein on albumin. By utilizing SPR, we directly measure the dissociation rate constant ( koff ), which is the primary kinetic driver of in vivo half-life extension. A slower koff ensures the biotherapeutic remains sterically shielded in the vascular compartment.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Dilute fatty acid-free Human Serum Albumin (HSA) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until a target immobilization level of ~2000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).
-
Self-Validating Controls:
-
Negative Control: Flow the native (unlipidated) target protein. It must yield 0 RU binding, proving that affinity is entirely driven by the tetrazole lipid.
-
Positive Control: Flow a known high-affinity albumin binder (e.g., semaglutide) to validate the dynamic range and active conformation of the immobilized HSA 2.
-
-
Analyte Injection: Prepare a 2-fold dilution series of the tetrazole-lipidated protein (e.g., 3.125 nM to 100 nM) in running buffer (HBS-EP+). Inject each concentration at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).
-
Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Protocol 2: In Vitro Metabolic Stability (Hepatocyte Assay)
Causality: To definitively prove the bioisosteric superiority of the tetrazole moiety over a standard carboxylate, the compound must be subjected to the full enzymatic repertoire of the liver. Hepatocytes contain intact acyl-CoA synthetases and mitochondrial transport systems necessary for β -oxidation. By comparing the intrinsic clearance ( CLint ) of the tetrazole-lipid against a dicarboxylic acid control, we isolate the metabolic shielding effect of the heterocycle 1.
Step-by-Step Methodology:
-
Cell Preparation: Thaw cryopreserved human hepatocytes and resuspend in Williams' E medium supplemented with GlutaMAX and HEPES to a density of 1×106 viable cells/mL.
-
Self-Validating Incubation Setup:
-
Test Article: 16-(2H-tetrazol-5-yl)hexadecanoic acid-conjugated peptide.
-
Positive Degradation Control: Hexadecanedioic acid-conjugated peptide (expected to show rapid β -oxidation).
-
Negative Control: Heat-inactivated hepatocytes (validates chemical stability vs. enzymatic degradation).
-
-
Reaction Initiation: Pre-incubate 50 µL of the cell suspension at 37°C for 10 minutes. Initiate the reaction by adding 50 µL of the test/control compounds (final concentration: 1 µM).
-
Time-Course Sampling: At t=0,15,30,60,and 120 minutes, withdraw 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Quantification: Centrifuge the quenched samples at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass.
-
Kinetic Calculation: Plot the natural log of the remaining percentage versus time. The tetrazole compound should exhibit a slope near zero, confirming metabolic resistance and a highly favorable CLint .
References
-
Sigma-Aldrich. 16-(2H-Tetrazol-5-yl)hexadecanoic acid | 873874-15-8.
-
Novo Nordisk A/S. (2006). Polypeptide protracting tags comprising a tetrazole moiety (WO2006005667A2). Google Patents. 1
-
Knudsen, L. B., & Lau, J. (2019). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. PMC (NIH). 2
-
Zaragoza, F. (2022). Non-Covalent Albumin Ligands in FDA-Approved Therapeutic Peptides and Proteins. Journal of Medicinal Chemistry (ACS).
Sources
16-(2H-tetrazol-5-yl)hexadecanoic Acid: A Next-Generation Carboxylic Acid Bioisostere for Biotherapeutic Half-Life Extension
Executive Summary
The pharmacokinetic optimization of biologics remains one of the most significant challenges in modern drug development. While lipidation with fatty acids and dicarboxylic acids has successfully extended the half-lives of smaller peptides (e.g., liraglutide, semaglutide), applying this strategy to large globular proteins like human growth hormone (hGH) requires a more nuanced chemical approach.
16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS 873874-15-8) represents a paradigm shift in non-covalent albumin-binding ligands. By replacing the terminal carboxylic acid of a long-chain fatty acid with a 5-substituted 1H-tetrazole ring, developers have created a bioisostere that maintains the electrostatic requirements for Human Serum Albumin (HSA) binding while overcoming the metabolic liabilities of traditional lipids[1]. This technical guide explores the chemical rationale, mechanism of action, and experimental workflows for utilizing this tetrazole-lipid bioisostere, using the FDA-approved biotherapeutic Somapacitan as a primary case study.
Chemical and Pharmacological Rationale
The Limitations of Traditional Dicarboxylic Acids
Traditional half-life extension strategies often employ α,ω -dicarboxylic acids (e.g., heptadecanedioic acid) to facilitate non-covalent binding to HSA. While effective for once-daily or once-weekly small peptides, these natural fatty acid derivatives are susceptible to β -oxidation and glucuronidation in the liver[2]. For large proteins requiring sustained circulation over extended periods (e.g., 7 to 14 days), the gradual metabolic degradation of the lipid sidechain leads to premature clearance of the biotherapeutic.
Tetrazole as a Superior Bioisostere
To engineer a metabolically invincible lipid, the terminal carboxylic acid is replaced with a tetrazole ring. This substitution is driven by precise physicochemical causality:
-
pKa Matching: The tetrazole ring possesses an acidic pKa (~4.5–4.9) virtually identical to that of a carboxylic acid (pKa ~4.2–4.5)[3]. At physiological pH (7.4), the tetrazole is fully deprotonated, providing the localized negative charge necessary to form salt bridges with basic residues (e.g., Lys, Arg) within HSA's fatty acid binding pockets.
-
Metabolic Shielding: The unnatural heterocyclic structure of the tetrazole ring is completely unrecognized by human lipid-metabolizing enzymes, granting the molecule absolute resistance to β -oxidation[3].
-
Favorable Desolvation: The planar nature and diffuse electron cloud of the tetrazole ring alter its desolvation energy compared to a carboxylate, often resulting in tighter, more specific binding affinities to target carrier proteins[1].
Mechanism of Action: HSA Binding and FcRn Recycling
When conjugated to a therapeutic protein, 16-(2H-tetrazol-5-yl)hexadecanoic acid acts as a high-affinity anchor to endogenous circulating HSA. Isothermal Titration Calorimetry (ITC) and Size Exclusion Chromatography (SEC) have demonstrated that the tetrazole-lipid binds primarily to a high-affinity site located in HSA Domain III [4].
Once bound to HSA, the biotherapeutic hijacks the Neonatal Fc Receptor (FcRn) recycling pathway . Upon pinocytosis into endothelial cells, the acidic environment of the endosome (pH ~6.0) triggers a conformational change that drastically increases HSA's affinity for the FcRn receptor. The HSA-drug complex binds to FcRn, avoiding lysosomal degradation, and is subsequently recycled back to the cell surface, where exposure to the neutral pH of the bloodstream triggers its release[2].
Mechanism of FcRn-mediated recycling of tetrazole-lipidated therapeutics via HSA binding.
Quantitative Pharmacokinetic Profiling
The integration of the tetrazole bioisostere fundamentally alters the pharmacokinetic landscape of the parent protein. Below is a comparative analysis of native hGH versus its tetrazole-lipidated counterpart (Somapacitan).
| Parameter | Native hGH | Tetrazole-Lipidated hGH (Somapacitan) |
| Molecular Weight | ~22.1 kDa | ~23.3 kDa |
| HSA Binding Affinity ( Kd ) | Negligible | High Affinity: ~100–1000 nM[4] |
| In Vivo Half-Life (Human) | ~2-3 hours | ~2-3 days (Enables once-weekly dosing)[1] |
| Primary Clearance Mechanism | Renal filtration & Proteolysis | FcRn-mediated recycling[2] |
| Lipid Metabolic Stability | N/A | High (Resistant to β -oxidation)[3] |
| Conjugation Strategy | N/A | Site-specific (L101C mutation)[5] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and validation of a tetrazole-lipidated protein system.
Protocol: Site-Specific Conjugation of Tetrazole-Lipid to hGH
Conjugating a bulky lipid to random lysines on a 191-amino acid protein causes severe steric hindrance, destroying receptor affinity. To solve this, a single amino acid substitution (L101C) is engineered into the hGH backbone, providing a unique thiol handle for site-specific maleimide conjugation[5].
Step-by-Step Methodology:
-
Preparation: Buffer exchange recombinant hGH(L101C) into 25 mM HEPES, 150 mM NaCl, pH 7.5. Causality: HEPES is utilized instead of Tris to prevent any potential off-target amine reactivity, while pH 7.5 optimizes the maleimide-thiol reaction rate while minimizing maleimide ring hydrolysis.
-
Mild Reduction: Add 10 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 2 hours at 20°C to reduce any mixed disulfides (e.g., cysteinylation from host cells) at the engineered L101C site. Remove excess TCEP via a desalting column.
-
Conjugation: Dissolve the maleimide-activated 16-(2H-tetrazol-5-yl)hexadecanoic acid linker in anhydrous DMSO. Add 1.5 molar equivalents of the lipid to the reduced hGH(L101C) dropwise under gentle stirring. Ensure final DMSO concentration remains <5% (v/v) to prevent protein denaturation. Incubate at 20°C for 4 hours.
-
Quenching: Quench the unreacted maleimide by adding a 10-fold molar excess of β -mercaptoethanol.
-
Purification: Purify the conjugate using Size Exclusion Chromatography (SEC) on a Superdex 200 column to separate the lipidated monomer from unreacted lipid and high-molecular-weight aggregates.
System Validation Check: Analyze the SEC-purified fraction using Intact Mass Spectrometry (ESI-TOF). A successful conjugation is validated by a singular mass shift corresponding exactly to the molecular weight of the tetrazole-linker, with no detectable unreacted hGH or dual-conjugated species.
Step-by-step workflow for the site-specific conjugation of the tetrazole sidechain to hGH.
Protocol: Isothermal Titration Calorimetry (ITC) for HSA Binding
To quantify the binding affinity ( Kd ) of the tetrazole-lipidated protein to HSA, ITC is the gold standard, as it directly measures the thermodynamic parameters ( ΔH , ΔS ) of the non-covalent interaction[4].
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze both the purified tetrazole-hGH conjugate and recombinant HSA extensively against the exact same buffer (e.g., PBS, pH 7.4) for 24 hours. Causality: Exact buffer matching is critical; even slight mismatches in salt concentration will generate massive heats of dilution that mask the binding signal.
-
Cell Loading: Degas all samples. Load 10 μ M of HSA into the ITC sample cell (~200 μ L). Load 100 μ M of the tetrazole-hGH conjugate into the injection syringe.
-
Titration Execution: Set the instrument to 25°C. Perform an initial purge injection of 0.5 μ L (discard this data point), followed by 19 subsequent injections of 2.0 μ L, spaced 150 seconds apart to allow the baseline to stabilize.
-
Control Titration: Perform a blank titration by injecting the tetrazole-hGH conjugate into the buffer alone.
System Validation Check: Subtract the integrated heat data of the blank titration from the experimental titration. Fit the resulting isotherm using a two-site binding model. The protocol is validated if the χ2 (goodness-of-fit) is minimized, revealing a high-affinity Kd1 in the nanomolar range (representing Domain III binding) and a low-affinity Kd2 in the micromolar range[4].
Conclusion
The integration of 16-(2H-tetrazol-5-yl)hexadecanoic acid as a carboxylic acid bioisostere represents a masterclass in rational drug design. By leveraging the precise pKa and charge distribution of the tetrazole ring, researchers have successfully engineered a lipid anchor that binds HSA with high affinity while remaining entirely impervious to endogenous lipid metabolism. As demonstrated by the clinical success of Somapacitan, this specific bioisosteric replacement provides a robust, scalable platform for extending the half-lives of large, complex biotherapeutics.
References
- Source: Biochemistry (ACS Publications)
- Source: Bioconjugate Chemistry (ACS Publications)
- Source: PMC (NIH)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL
Sources
Discovery and Development of Fatty Acid Analogues for Bone Health: A Technical Guide for Skeletal Lipidomics
Executive Summary
The field of skeletal lipidomics has revealed that fatty acids are not merely energy substrates, but potent signaling molecules that dictate the delicate balance between osteoblastic bone formation and osteoclastic bone resorption[1][2]. However, the therapeutic utility of natural free fatty acids (FFAs) and short-chain fatty acids (SCFAs) is severely limited by their rapid in vivo metabolism, poor aqueous solubility, and mild potency[3].
To overcome these pharmacokinetic hurdles, drug development has pivoted toward the rational design of fatty acid analogues . By employing bioisosteric replacements (e.g., substituting carboxylic acids with tetrazole rings) and synthesizing stable amide derivatives, researchers have developed lipid mimetics with exponentially higher binding affinities for bone-specific G-protein coupled receptors (GPCRs)[2]. This whitepaper provides an authoritative, in-depth analysis of the mechanistic targets, pipeline developments, and self-validating experimental workflows required to advance fatty acid analogues in osteoporosis and bone regeneration research.
Mechanistic Grounding: The Lipid-Bone Axis
The efficacy of fatty acid analogues relies on their ability to hijack specific lipid-sensing pathways within the bone marrow niche. The core molecular targets include:
-
Free Fatty Acid Receptors (FFARs): Osteoblasts and osteoclasts express a distinct profile of lipid-sensing GPCRs, notably GPR40, GPR43 (FFAR2), and GPR120 (FFA4)[1]. Agonism of FFA4 by Omega-3 derivatives (like DHA) stimulates osteoblast proliferation via the Wnt/β-catenin pathway while simultaneously suppressing osteoclastogenesis.
-
Epigenetic Modulation via HDAC Inhibition: SCFAs (such as butyrate and propionate) and their synthetic analogues act as potent histone deacetylase (HDAC) inhibitors. This induces a metabolic reprogramming in osteoclasts, downregulating the expression of key osteoclastogenic master genes like Nfatc1, Dcstamp, and Ctsk[1][4].
-
The Skeletal Endocannabinoid System: Long-chain fatty acid amides (FAAs) activate CB2 and GPR55 receptors on bone cells. Activation of these receptors promotes a net anabolic effect by enhancing osteoclast apoptosis and driving osteoblast differentiation[2].
Signaling pathways of fatty acid analogues in osteoblasts and osteoclasts.
Pipeline of Next-Generation Fatty Acid Analogues
Long-Chain Saturated FA Analogues (Tetrazole/Triazole Derivatives)
Natural saturated fatty acids (like palmitic acid) mildly inhibit osteoclastogenesis but are rapidly degraded via β-oxidation[1]. By replacing the terminal carboxylic acid with a tetrazole or methylated triazole ring, researchers have created bioisosteres that maintain the necessary acidic proton for GPCR binding while resisting enzymatic degradation.
-
Causality in Design: The tetrazole analogue displays a 10-fold higher inhibitory activity over natural palmitic acid. It drastically downregulates Trap and Ctsk without inducing cytotoxicity, proving that the structural modification enhances receptor-ligand residence time.
Fatty Acid Amides (FAAs)
N-oleoyl-L-serine (HU-639) and its derivative HU-671 represent a breakthrough in targeting the skeletal endocannabinoid system[5][6].
-
Causality in Design: Endogenous anandamide is highly unstable. Conjugating an oleoyl chain to a serine headgroup creates a stable FAA that acts as a dual-agent: it stimulates pre-osteoblastic MC3T3-E1 proliferation and actively induces apoptosis in mature osteoclasts[2][5].
Omega-3 PUFA Derivatives
Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are known to suppress NF-κB activation and RANKL signaling[7]. Synthetic analogues of these Omega-3s are being developed to target FFA4 (GPR120) with higher specificity, counteracting bone loss induced by systemic inflammation or microgravity[7].
Short-Chain Fatty Acid (SCFA) Analogues
Because volatile SCFAs like butyrate are difficult to formulate and deliver systemically, prodrugs and analogues such as Tri-butyrylglycerol and betulinic acid derivatives have been synthesized[8][9]. These compounds safely bypass first-pass metabolism to deliver HDAC-inhibitory payloads directly to the bone marrow, upregulating regulatory T-cells and protecting against pathological bone loss[4][6].
Quantitative Efficacy Profiles
The following table synthesizes the comparative advantages of synthetic analogues over their natural precursors based on recent lipidomic studies[5][8].
| Compound Class | Natural Precursor | Synthetic Analogue | Primary Target | In Vitro Effect | In Vivo Efficacy |
| Saturated FAs | Palmitic Acid | Tetrazole-Palmitate | GPR40 / GPR120 | 10-fold ↑ inhibition of osteoclastogenesis | ↑ Mineral apposition rate (Calvarial model) |
| Fatty Acid Amides | Anandamide | N-oleoyl-L-serine (HU-639) | CB2 / GPR55 | ↑ Osteoblast proliferation, ↑ OC apoptosis | Reverses OVX-induced trabecular bone loss |
| Omega-3 PUFAs | EPA / DHA | EPA/DHA derivatives | FFA4 (GPR120) | ↓ NF-κB activation, ↓ RANKL signaling | Counteracts weightlessness-induced bone loss |
| SCFA Derivatives | Butyrate | Tri-butyrylglycerol | FFAR2 / HDAC | ↓ HDAC activity, ↑ Wnt/β-catenin | Protects from pathological fractures & bone loss |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of novel fatty acid analogues must utilize self-validating workflows. The protocols below are designed to inherently control for false positives (e.g., mistaking compound toxicity for anti-osteoclastogenic efficacy).
Protocol A: In Vitro Osteoclastogenesis Inhibition & Cytotoxicity Counter-Screen
Purpose: To validate that a fatty acid analogue inhibits osteoclast differentiation via receptor-mediated signaling, rather than non-specific cell death.
-
Macrophage Isolation & Seeding: Isolate primary bone marrow macrophages (BMMs) from the long bones of 6-week-old C57BL/6 mice. Seed at 5×104 cells/well in a 96-well plate using α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF. Causality: M-CSF is strictly required to ensure the survival and proliferation of the monocyte lineage before differentiation.
-
Differentiation Induction: After 48 hours, replace media with osteoclastogenic media containing 30 ng/mL M-CSF and 50 ng/mL RANKL[5].
-
Analogue Treatment (Self-Validation Step): Treat cells concurrently with the vehicle (e.g., 0.1% DMSO), the natural precursor FA (baseline control), and the synthetic analogue (0.1–10 μM).
-
Cytotoxicity Counter-Screen: In a parallel identical plate, run a CellTiter-Glo (ATP-based) viability assay at day 3. Validation Logic: If the analogue reduces TRAP+ cells but cell viability drops below 90% of the vehicle control, the compound is cytotoxic, not anti-osteoclastogenic.
-
TRAP Staining & qPCR: On day 5, fix the primary plate and stain for Tartrate-Resistant Acid Phosphatase (TRAP). Count multinucleated (≥3 nuclei) TRAP+ cells. Extract RNA from a 6-well scale-up to quantify Nfatc1, Dcstamp, and Ctsk via RT-qPCR to confirm the mechanistic blockade[1].
Protocol B: In Vivo Calvarial Local Injection Model
Purpose: To assess the direct anabolic (bone-forming) effects of highly lipophilic fatty acid analogues in vivo.
-
Formulation: Synthesized analogues (e.g., tetrazole-palmitate) are highly lipophilic and insoluble in aqueous buffers. Solubilize the analogue using (2-hydroxypropyl)-β-cyclodextrin (β-CD) at a carefully titrated ratio (e.g., 40 μg analogue to 264 μg β-CD). Causality: β-CD forms an inclusion complex that masks the hydrophobic lipid tail, ensuring local bioavailability without using toxic organic solvents.
-
Administration: Inject the formulated analogue subcutaneously over the right hemicalvaria of male mice daily for 14 days. Inject the left hemicalvaria with the β-CD vehicle alone (Internal Matched Control).
-
Dynamic Histomorphometry: Administer calcein (20 mg/kg) intraperitoneally on days 4 and 10. Causality: Calcein binds to newly deposited calcium. The distance between the two fluorescent labels allows for the exact calculation of the Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR)[5].
-
Micro-CT Analysis: Euthanize mice on day 15. Scan the calvariae using high-resolution Micro-CT to quantify Bone Volume Fraction (BV/TV) and trabecular thickness, verifying structural integrity.
Experimental workflow for the discovery and validation of FA analogues.
References
-
Lin, J.-M., et al. "Development of fatty acid analogues with potent anabolic effects on bone in male mice." Bone Reports, 2025. URL: [Link]
-
Bab, I., et al. "Skeletal lipidomics: regulation of bone metabolism by fatty acid amide family." British Journal of Pharmacology, 2011. URL: [Link]
-
Tyagi, A. M., et al. "Short-chain fatty acids regulate systemic bone mass and protect from pathological bone loss." Nature Communications, 2018. URL: [Link]
- Ahn, S. H., et al. "Free Fatty Acid Receptor 4 (GPR120) Stimulates Bone Formation and Suppresses Bone Resorption in the Presence of Elevated n-3 Fatty Acid Levels." Endocrinology, 2016.
-
Zwart, S. R., et al. "Capacity of omega-3 fatty acids or eicosapentaenoic acid to counteract weightlessness-induced bone loss by inhibiting NF-kappaB activation: from cells to bed rest to astronauts." Journal of Bone and Mineral Research, 2010. URL: [Link]
-
Zhu, X., et al. "HU-671, a novel oleoyl serine derivative, exhibits enhanced efficacy in reversing ovariectomy-induced osteoporosis and bone marrow adiposity." Molecules, 2019. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Poster Presentation — ASN Events [esa-srb-anzbms-2016.p.asnevents.com.au]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | The gut–bone axis: mechanisms through which oleic acid regulates bone metabolism and its potential in preventing and treating osteoporosis [frontiersin.org]
- 7. Capacity of omega-3 fatty acids or eicosapentaenoic acid to counteract weightlessness-induced bone loss by inhibiting NF-kappaB activation: from cells to bed rest to astronauts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Role of the Tetrazole Moiety in Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In the landscape of rational drug design, the strategic modification of functional groups is paramount to optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Among these modifications, the bioisosteric replacement of a carboxylic acid with a 5-substituted 1H-tetrazole stands as a masterclass in medicinal chemistry. This whitepaper provides an in-depth technical analysis of the tetrazole moiety, exploring its physicochemical properties, pharmacological applications (specifically in Angiotensin II Receptor Blockers), and the mechanistic causality behind its synthesis.
The Bioisosteric Paradigm: Overcoming Carboxylic Acid Liabilities
Carboxylic acids are ubiquitous in pharmacophores, primarily engaging in critical electrostatic and hydrogen-bonding interactions with target proteins. However, they carry significant pharmacokinetic and toxicological liabilities. The high polarity and negative charge of the carboxylate anion at physiological pH often restrict passive membrane diffusion, limiting oral bioavailability and blood-brain barrier (BBB) penetrance []([Link]).
Furthermore, carboxylic acids are highly susceptible to Phase II metabolism, specifically glucuronidation. This metabolic pathway generates electrophilic acyl glucuronides, which can covalently bind to proteins, triggering idiosyncratic hepatotoxicity and immune responses . To circumvent these issues, medicinal chemists frequently employ the 5-substituted 1H-tetrazole ring as a non-classical bioisostere, preserving the acidic character while fundamentally altering the molecule's metabolic fate .
Physicochemical Profiling: Tetrazole vs. Carboxylate
The success of the tetrazole bioisostere stems from its unique physicochemical profile. While both functional groups act as proton donors, their electronic distributions and solvation dynamics differ profoundly.
Causality of Acidity (pKa): The pKa of a typical carboxylic acid ranges from 4.2 to 4.5. The 1H-tetrazole moiety exhibits a remarkably similar pKa (4.5–4.9) [[1]]([Link]). This acidity is driven by the four nitrogen atoms within the aromatic ring, which efficiently delocalize the negative charge of the resulting tetrazolate anion, mimicking the resonance stabilization seen in the carboxylate anion .
Causality of Lipophilicity and Permeability: Tetrazoles are generally more lipophilic than their corresponding carboxylic acids (often exhibiting a LogP increase of 0.5 to 1.0 units) due to the larger, delocalized aromatic system . However, this increased lipophilicity does not always translate to proportionally higher membrane permeability. The multiple nitrogen lone pairs in the tetrazole ring act as strong hydrogen bond acceptors. Consequently, the tetrazole forms a robust hydration shell in aqueous environments. The high desolvation energy required to break these water-tetrazole hydrogen bonds before partitioning into the lipid bilayer can counteract the permeability gains expected from the higher LogP .
Table 1: Comparative Physicochemical Properties
| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 |
| Lipophilicity (LogP) | Baseline | Higher (approx. +0.5 to +1.0 log units) |
| Charge Delocalization | 2 Oxygen atoms | 4 Nitrogen atoms (aromatic system) |
| Metabolic Liability | High (Acyl glucuronidation, decarboxylation) | Low (Sterically/electronically resistant) |
| Desolvation Penalty | Moderate | High (Strong H-bonding with water) |
| Membrane Permeability | Moderate | Variable (Dependent on desolvation vs. LogP) |
Pharmacological Case Study: Sartans (Angiotensin II Receptor Blockers)
The most prominent clinical application of the tetrazole bioisostere is found in the "sartans" (e.g., Losartan, Valsartan, Candesartan), a class of Angiotensin II Receptor Blockers (ARBs) used globally to treat hypertension and heart failure .
Mechanism of Action: In the Renin-Angiotensin-Aldosterone System (RAAS), Angiotensin II binds to the AT1 receptor, triggering severe vasoconstriction. Sartans act as competitive antagonists at this receptor. The tetrazolate anion serves as a critical "warhead," engaging in strong electrostatic and hydrogen-bonding interactions with positively charged arginine residues (e.g., Arg167) in the AT1 receptor's binding pocket .
Crucially, the tetrazole's acidic NH group is positioned approximately 1.2 to 1.5 Å further from the attached aryl ring compared to a carboxylic acid. This active site expansion perfectly optimizes its spatial interaction with the receptor, leading to superior binding affinity and a significantly decreased efficacious dose .
Fig 1: RAAS signaling pathway and targeted AT1 receptor blockade by tetrazole-bearing sartans.
Synthetic Methodologies: The [3+2] Cycloaddition
The most robust and widely utilized method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition between an organic nitrile and an azide source (typically sodium azide) .
Mechanistic Causality: An uncatalyzed cycloaddition requires harsh conditions and prolonged heating because the nitrile carbon is not sufficiently electrophilic. To overcome this activation energy barrier, Lewis acid catalysts (such as Zinc bromide, ZnBr₂) are employed. The zinc cation coordinates to the nitrogen atom of the nitrile, withdrawing electron density and highly polarizing the C≡N bond. This dramatically increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide anion and subsequent cyclization .
Fig 2: Lewis acid-catalyzed [3+2] cycloaddition workflow for 5-substituted 1H-tetrazole synthesis.
Experimental Protocol: Zinc-Catalyzed Aqueous Synthesis
The following is a self-validating, step-by-step protocol for the synthesis of 5-substituted 1H-tetrazoles. This protocol utilizes water as a green solvent, minimizing the environmental impact compared to traditional DMF-based syntheses [[2]]([Link]).
Materials Required:
-
Organic nitrile substrate (10 mmol)
-
Sodium azide (NaN₃) (12 mmol, 1.2 equiv)
-
Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
Step-by-Step Procedure:
-
Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile (10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol) .
-
Solvent Addition & Thermal Activation: Add 20 mL of deionized water. Heat the mixture to reflux (100–105 °C) under vigorous stirring. Rationale: The aqueous medium safely dissipates heat and solubilizes the inorganic salts, while the reflux temperature provides the necessary kinetic energy for the cycloaddition [[2]]([Link]).
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC. Typical reaction times range from 12 to 48 hours, heavily dependent on the steric hindrance and electronic properties of the nitrile .
-
Acidic Workup (Critical Safety Step): Once the starting material is consumed, cool the flask to room temperature. Transfer the setup to a well-ventilated fume hood. Slowly add 3M HCl dropwise while stirring in an ice bath until the pH reaches ~1. Causality & Safety: The reaction produces a zinc-tetrazolate complex. Acidification breaks this complex and protonates the tetrazole to its neutral, organic-soluble 1H form. Caution: This step must be performed in a fume hood because acidification of unreacted sodium azide generates hydrazoic acid (HN₃), a highly toxic and volatile gas .
Conclusion
The 5-substituted 1H-tetrazole remains a premier bioisostere in medicinal chemistry. By judiciously balancing pKa, lipophilicity, and metabolic stability, drug development professionals can leverage the tetrazole moiety to rescue failing carboxylic acid leads, as triumphantly demonstrated by the sartan class of antihypertensives. Understanding the nuanced interplay between its desolvation energy and receptor-binding geometry is essential for the rational design of next-generation therapeutics.
References
-
Organic Chemistry Portal. "Synthesis of 1H-tetrazoles." Organic Chemistry Portal. URL:[Link]
-
MDPI. "Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers." International Journal of Molecular Sciences. URL:[Link]
-
European Medicines Agency (EMA). "Sartans Art 31 - assessment report." EMA Official Reports. URL:[Link]
-
ResearchGate. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." ResearchGate. URL: [Link]
-
Cambridge MedChem Consulting. "Acid Bioisosteres." Cambridge MedChem Consulting. URL:[Link]
-
Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter. URL:[Link]
-
CORA (University College Cork). "Recent developments in the practical application of novel carboxylic acid bioisosteres." UCC Repository. URL: [Link]
-
ACS Publications. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. URL:[Link]
Sources
Application Note: Experimental Protocols for 16-(2H-tetrazol-5-yl)hexadecanoic Acid in Half-Life Extension of Biopharmaceuticals
Target Audience: Researchers, Peptide Chemists, and Biopharmaceutical Drug Development Professionals
Executive Summary
The development of long-acting biopharmaceuticals relies heavily on lipidation strategies to facilitate reversible binding to Human Serum Albumin (HSA). While traditional dicarboxylic acids (e.g., octadecanedioic acid) are highly effective, they introduce significant synthetic bottlenecks due to the necessity of orthogonal protecting groups during Solid-Phase Peptide Synthesis (SPPS).
This application note details the mechanistic rationale and experimental protocols for utilizing 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8). As a highly specialized fatty acid bioisostere, it enables protection-free, single-step coupling while maintaining nanomolar affinity for HSA Domain III. This compound is a critical building block in the synthesis of next-generation long-acting therapeutics, such as the human growth hormone derivative somapacitan[1][1].
Scientific Rationale: The Tetrazole Bioisostere Advantage
The structural engineering of 16-(2H-tetrazol-5-yl)hexadecanoic acid solves a fundamental chemical conflict in peptide synthesis. To achieve extended half-lives, peptides are often conjugated to fatty diacids. However, activating one end of a diacid without protecting the other leads to uncontrolled polymerization and cross-linking.
The Causality of Orthogonal Reactivity: By replacing the distal carboxylic acid with a 2H-tetrazole ring, the molecule retains the required physicochemical properties for albumin binding (pKa ~4.5, ensuring deprotonation at physiological pH) but fundamentally alters its chemical reactivity[2][2]. Standard peptide coupling reagents (such as DIC/Oxyma or HATU) activate carboxylic acids by forming an electrophilic O-acylisourea intermediate. The tetrazole ring lacks the necessary carbonyl oxygen to form this intermediate and is sterically and electronically inert to carbodiimide chemistry. Consequently, the proximal carboxylic acid can be activated and coupled to a peptide's lysine side chain with absolute regioselectivity, completely eliminating the need for distal tert-butyl ( −OtBu ) protection[2][2].
Physicochemical & Binding Profile Comparison
The following table summarizes how tetrazole-fatty acids compare to traditional lipidation ligands:
| Ligand Type | Representative Drug | Distal Functional Group | HSA Affinity ( Kd ) | SPPS Protecting Group Required |
| Mono-carboxylic Acid | Liraglutide | Methyl ( −CH3 ) | ∼100 nM | None |
| Di-carboxylic Acid | Semaglutide | Carboxylate ( −COO− ) | ∼10 nM | Mono-tert-butyl ( −OtBu ) |
| Tetrazole-Fatty Acid | Somapacitan | 2H-Tetrazole | ∼10−50 nM | None (Orthogonal) |
Workflow Visualization
The elimination of the deprotection step drastically streamlines the manufacturing workflow, reducing solvent waste and preventing incomplete deprotection artifacts.
Workflow comparison: Traditional diacid SPPS vs. Tetrazole-fatty acid SPPS.
Experimental Protocol 1: Orthogonal SPPS Coupling
Objective: Site-specific lipidation of a peptide sequence at a Lysine side chain using 16-(2H-tetrazol-5-yl)hexadecanoic acid without distal protecting groups.
Self-Validating System Design: This protocol employs a dual-checkpoint system. A colorimetric Kaiser test confirms the successful acylation of the primary amine, while post-cleavage LC-MS specifically screens for the absence of mass shifts corresponding to tetrazole-driven cross-linking, definitively validating the bioisostere's chemical orthogonality.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) containing a selectively deprotected amine (e.g., Lysine after Mtt removal) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Reagent Activation: In a separate vial, dissolve 16-(2H-tetrazol-5-yl)hexadecanoic acid (97.3 mg, 0.3 mmol, 3 eq) and Oxyma Pure (42.6 mg, 0.3 mmol, 3 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (47 µL, 0.3 mmol, 3 eq). Stir for 5 minutes at room temperature to form the active ester.
-
Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL) to remove unreacted reagents.
-
Validation (Checkpoint 1): Perform a Kaiser test on a few resin beads. A yellow color (negative result) validates the complete acylation of the primary amine. If the beads turn blue, repeat steps 2-4.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Validation (Checkpoint 2): Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. The target mass must match the theoretical molecular weight, with a strict absence of +306 Da adducts (which would indicate impossible tetrazole activation).
Experimental Protocol 2: Biophysical Validation of HSA Binding via ITC
Objective: Quantify the thermodynamic binding parameters ( Kd , ΔH , ΔS ) of the tetrazole-lipidated peptide to Human Serum Albumin (HSA).
Causality & Rationale: The tetrazole moiety is deprotonated at physiological pH, electrostatically mimicking a carboxylate. This allows it to anchor deeply into the basic pocket of HSA Domain III. Isothermal Titration Calorimetry (ITC) provides a label-free, self-validating thermodynamic profile of this interaction[3][3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a working buffer of 100 mM MES, 140 mM NaCl, pH 6.5. Critical: Both the HSA and the peptide must be prepared in the exact same buffer to eliminate heat of mixing artifacts.
-
Protein Preparation: Dissolve fatty-acid-free HSA to a final concentration of 10 µM. Degas the solution for 10 minutes to prevent bubble formation in the cell.
-
Ligand Preparation: Dissolve the synthesized tetrazole-peptide to a concentration of 100 µM in the working buffer.
-
Instrument Setup: Load the HSA solution into the ITC sample cell (~200 µL) and the peptide solution into the injection syringe (~40 µL). Set the instrument temperature to 25°C.
-
Titration Execution: Program the instrument for an initial dummy injection of 0.5 µL, followed by 19 injections of 2.0 µL, with a 150-second spacing between injections and a stirring speed of 750 rpm.
-
Validation (Control): Perform a blank titration by injecting the peptide into the buffer alone. Subtract this heat of dilution from the raw experimental data.
-
Data Analysis: Fit the integrated heat data to a one-site binding model. A valid assay will yield a stoichiometric value (N) of ~1.0, confirming a 1:1 binding event at Domain III, and a Kd in the 10-100 nM range[3][3].
Mechanism of Action
Once injected subcutaneously, the tetrazole-functionalized peptide enters the bloodstream and forms a reversible equilibrium with HSA. Because HSA has a half-life of ~19 days, it acts as a circulating depot, shielding the peptide from renal clearance and proteolytic degradation[4][4].
Mechanism of half-life extension via reversible HSA Domain III binding.
References
-
Non-Covalent Albumin Ligands in FDA-Approved Therapeutic Peptides and Proteins Journal of Medicinal Chemistry (2022). URL:[Link]
- World Intellectual Property Organization (WIPO) Patent WO2006005667A2 (2006).
-
Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative Biochemistry (2020). URL:[Link]
-
Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives Biomacromolecules (2018). URL:[Link]
Sources
Application Note: Utilizing 16-(2H-Tetrazol-5-yl)hexadecanoic Acid in Cell Culture Assays for Biologic Half-Life Extension
Introduction & Scientific Rationale
In the landscape of biopharmaceutical drug development, extending the plasma half-life of peptide and protein therapeutics is a primary objective to reduce dosing frequency and improve patient compliance. 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8) has emerged as a highly specialized, bifunctional lipidating agent designed specifically for this purpose[1][2].
Structurally, this molecule features a 16-carbon aliphatic chain terminating in a tetrazole ring. As a Senior Application Scientist, I emphasize that the tetrazole moiety is not merely a structural anomaly; it is a meticulously chosen carboxylic acid bioisostere . With a pKa of approximately 4.5–5.0, the tetrazole ring mimics the ionization state of a terminal carboxylate at physiological pH, allowing it to maintain high-affinity interactions with basic amino acid residues within the fatty acid-binding pockets of Human Serum Albumin (HSA)[3][4].
Crucially, unlike native fatty acids or standard dicarboxylic acids, the tetrazole ring cannot act as an acylating reagent and is incapable of forming acyl-CoA thioesters[3]. This provides absolute resistance against mitochondrial β -oxidation, granting the conjugated biologic (such as the once-weekly human growth hormone derivative, Somapacitan) superior metabolic stability[2][5].
This application note details the causal logic, experimental workflows, and self-validating protocols required to evaluate tetrazole-lipidated biologics in cell culture assays.
Mechanistic Overview
When a therapeutic peptide is conjugated to 16-(2H-tetrazol-5-yl)hexadecanoic acid (typically via the ϵ -amino group of a lysine residue and a hydrophilic spacer like γ -Glu), the resulting molecule exhibits dual functionality[2][3]. In a cell culture environment supplemented with HSA, a dynamic equilibrium is established. The tetrazole-lipid reversibly binds to specific HSA domains (notably fatty acid-binding site 6 in domain II, and domain III), sequestering the drug into an inactive "depot" state[4][6]. Only the unbound (free) fraction of the biologic can interact with the cell surface receptor to trigger a functional response.
Caption: Mechanism of tetrazole-lipidated biologics: HSA binding and receptor activation in cell assays.
Experimental Protocols
To accurately assess the pharmacological profile of a biologic modified with 16-(2H-tetrazol-5-yl)hexadecanoic acid, two primary cell-based assays are required: the HSA Shift Assay (to quantify albumin binding affinity) and the Hepatocyte Stability Assay (to validate metabolic resistance).
Protocol 1: In Vitro Receptor Potency and HSA Shift Assay
Purpose: To determine the apparent albumin-binding affinity of the tetrazole-lipidated biologic by measuring the rightward shift in the EC50 value when the assay is performed in the presence of HSA. Causality & Trustworthiness: By running the assay with 0% HSA and 1% HSA in parallel, the system becomes self-validating. The 0% HSA condition confirms the intrinsic receptor potency of the modified peptide, while the 1% HSA condition quantifies the depot effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing your target receptor (e.g., GLP-1R or GHR) at a density of 20,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO2 .
-
Buffer Preparation (Critical Step):
-
Buffer A (0% HSA): Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA). Expert Insight: 0.1% BSA is strictly required to prevent non-specific binding of the highly lipophilic tetrazole-peptide to the plasticware without inducing a massive depot effect.
-
Buffer B (1% HSA): HBSS supplemented with 1% (w/v) defatted Human Serum Albumin. Expert Insight: You must use defatted HSA. Endogenous fatty acids in standard HSA preparations will competitively occupy binding site 6 in domain II, excluding the tetrazole moiety and artificially suppressing the EC50 shift[4].
-
-
Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the tetrazole-lipidated biologic in both Buffer A and Buffer B.
-
Treatment: Aspirate culture media and add 10 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37°C.
-
Functional Readout: Lyse the cells and quantify the second messenger (e.g., cAMP accumulation via TR-FRET or Ca2+ flux).
-
Data Analysis: Plot dose-response curves to determine the EC50 . Calculate the HSA Shift Ratio: Shift=EC50(1%HSA)/EC50(0%HSA) .
Caption: Step-by-step experimental workflow for evaluating HSA-dependent receptor potency shifts.
Protocol 2: Primary Hepatocyte Metabolic Stability Assay
Purpose: To validate the resistance of the tetrazole bioisostere to β -oxidation compared to standard fatty acids. Causality & Trustworthiness: Primary hepatocytes contain the full physiological complement of lipid metabolism enzymes (including acyl-CoA synthetases). A standard dicarboxylic acid-lipidated peptide must be run alongside the tetrazole-lipidated peptide as a positive control for degradation, ensuring assay validation.
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved human primary hepatocytes and plate in collagen-coated 96-well plates at 0.5×106 cells/mL in Williams' E medium.
-
Equilibration: Allow cells to recover for 4 hours at 37°C.
-
Spike-In: Initiate the assay by adding the tetrazole-lipidated peptide and the control diacid-peptide to separate wells at a final concentration of 1 µM.
-
Sampling: At time points 0, 1, 2, 4, 6, and 24 hours, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.
Data Presentation & Expected Outcomes
When executing the protocols above, researchers should anticipate distinct pharmacological profiles. The table below summarizes the quantitative benchmarks comparing a standard long-chain dicarboxylic acid (e.g., C18 diacid) to 16-(2H-tetrazol-5-yl)hexadecanoic acid.
| Pharmacological Parameter | Standard Dicarboxylic Acid Lipid | 16-(2H-tetrazol-5-yl)hexadecanoic acid | Mechanistic Driver |
| Terminal Group pKa | ~4.5 - 5.0 | ~4.5 - 5.0 | Bioisosteric charge mimicry[3]. |
| HSA Binding Affinity ( KD ) | High (~100 nM) | High (~100 - 1000 nM) | Interaction with HSA Domain II/III[4]. |
| Receptor EC50 Shift (1% HSA) | 50 to 100-fold | 30 to 80-fold | Depot effect sequestering free drug[2]. |
| Hepatocyte Stability ( t1/2 ) | Moderate (< 8 hours) | Excellent (> 24 hours) | Inability of tetrazole to form acyl-CoA thioesters, blocking β -oxidation[3]. |
References
-
Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters / PubMed Central. URL:[Link][2]
-
Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative. Biochemistry (ACS Publications). URL:[Link][4]
-
Polypeptide protracting tags comprising a tetrazole moiety (WO2006005667A2). Google Patents. URL:[3]
Sources
- 1. 873874-15-8 | 16-(2H-Tetrazol-5-YL)hexadecanoic acid | Next Peptide [nextpeptide.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. dora.lib4ri.ch [dora.lib4ri.ch]
Application Note: Advanced Analytical Methodologies for the Quantification of 16-(2H-tetrazol-5-yl)hexadecanoic Acid and its Bioconjugates
Introduction & Mechanistic Rationale
16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8) is a specialized lipid derivative that serves as a critical albumin-binding side chain in modern biopharmaceuticals. Most notably, it acts as the half-life extension moiety in Somapacitan (Sogroya®), a long-acting human growth hormone (hGH) derivative 1.
The strategic replacement of a terminal carboxylic acid with a 2H-tetrazole ring creates a bioisostere that maintains high non-covalent affinity for fatty acid binding sites (specifically FA6 in domain II) on human serum albumin (HSA) 2. Crucially, the tetrazole ring is highly resistant to β-oxidation and other metabolic degradation pathways that typically clear endogenous fatty acids, thereby extending the therapeutic window 3.
From an analytical perspective, the physicochemical properties of this compound dictate specific methodological choices:
-
Lack of a Strong Chromophore: The tetrazole ring exhibits weak UV absorbance ( λmax < 220 nm). Traditional HPLC-UV is insufficient for trace quantification, making Charged Aerosol Detection (CAD) or mass spectrometry (MS) mandatory.
-
High Lipophilicity: The C16 aliphatic chain induces strong hydrophobic interactions. In biological matrices, this requires aggressive delipidation during sample preparation to prevent ion suppression 4.
-
Proteolytic Stability: When conjugated to hGH, the side chain remains intact during trypsin digestion. This enables bottom-up LC-HRMS quantification targeting the unique T10 peptide fragment that retains the tetrazole moiety 5.
Workflow Visualization
Bioanalytical workflow for LC-HRMS quantification of tetrazole-conjugated peptides.
Experimental Protocols
Protocol 1: Quantification of Free 16-(2H-tetrazol-5-yl)hexadecanoic Acid (API QC)
This protocol is designed for the purity assessment and quantification of the unconjugated raw material.
Causality & Design: Because the molecule lacks a robust UV chromophore, HPLC coupled with Charged Aerosol Detection (CAD) is utilized. CAD provides a uniform, mass-dependent response for non-volatile analytes, independent of optical properties.
Step-by-Step Methodology:
-
Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of Methanol:Water (80:20, v/v) to create a 1 mg/mL stock. Serial dilute to working concentrations (1–500 µg/mL).
-
System Suitability Testing (Self-Validation): Inject a blank solvent to confirm the absence of carryover. Inject the 50 µg/mL standard five times; the system is valid only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%.
-
Chromatographic Separation:
-
Column: C18, 150 × 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes to elute highly lipophilic impurities.
-
-
Detection: Set CAD evaporator temperature to 35°C. Acquire data and quantify using a quadratic calibration curve (typical for CAD response).
Protocol 2: Bioanalytical Quantification of Tetrazole-Conjugated hGH in Plasma
This protocol is utilized for pharmacokinetic profiling and doping control (e.g., equine or human plasma) to detect the intact drug via its unique tetrazole-modified side chain 5.
Causality & Design: Direct injection of plasma causes severe ion suppression. The combination of salting out, C4 SPE, and solvent precipitation isolates the target protein while stripping away endogenous phospholipids. Trypsin digestion yields the T10 fragment, which contains the intact 16-(2H-tetrazol-5-yl)hexadecanoic acid side chain, providing an unambiguous molecular signature.
Step-by-Step Methodology:
-
Protein Precipitation: To 1.0 mL of plasma, add saturated ammonium sulfate to reach the isoelectric point. Rationale: Salting out precipitates high-molecular-weight proteins while leaving small-molecule interferents in the supernatant.
-
Solid-Phase Extraction (SPE): Resuspend the pellet and load onto a C4 SPE cartridge. Rationale: C4 resin provides optimal hydrophobic retention for the lipidated protein without the irreversible binding often observed with C18 resins. Wash with 20% acetonitrile and elute with 80% acetonitrile containing 0.1% TFA.
-
Delipidation: Subject the eluate to chloroform/methanol (1:2, v/v) precipitation at -20°C. Centrifuge and discard the organic supernatant. Rationale: This step specifically removes endogenous phospholipids that cause severe electrospray ionization (ESI) suppression.
-
Proteolytic Digestion: Resuspend the protein pellet in 50 mM ammonium bicarbonate (pH 8.0). Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and incubate at 37°C for 16 hours. Quench with 1% formic acid.
-
LC-HRMS Analysis: Inject 10 µL of the digest onto a UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer. Monitor the exact mass of the T10 peptide fragment containing the intact tetrazole side chain.
Quantitative Data Presentation
The following tables summarize the optimized instrumental parameters and the validated performance metrics for the methodologies described above.
Table 1: LC-HRMS Chromatographic and Mass Spectrometric Parameters
| Parameter | Specification |
| Analytical Column | Poroshell EC-C18, 2.1 × 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 5% B to 95% B over 8.0 minutes; Hold 2.0 min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Target Analyte | T10 Fragment (Tetrazole-conjugated peptide) |
| Mass Resolution | > 60,000 FWHM (for HRMS discrimination) |
Table 2: Method Validation Metrics (Equine/Human Plasma)
| Validation Metric | Somapacitan (Conjugated T10) | Free Tetrazole API (CAD) |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.5 µg/mL |
| Limit of Identification (LOI) | 5.0 ng/mL | 1.0 µg/mL |
| Linear Dynamic Range | 10 - 1000 ng/mL | 1 - 500 µg/mL |
| Intra-day Precision (CV%) | < 8.5% | < 2.0% |
| Inter-day Precision (CV%) | < 11.2% | < 3.5% |
| Extraction Recovery | > 85% (Post-SPE) | N/A (Direct Injection) |
References
-
Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]
-
Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative | Biochemistry Source: ACS Publications URL:[Link]
- WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety Source: Google Patents URL
-
Metabolism of Somapacitan, a Long-Acting Growth Hormone Derivative, in Human Subjects Source: Eurospe URL:[Link]
-
Identification and differentiation of somapacitan, a long-acting growth hormone derivative, and recombinant human growth hormone in equine plasma by LC-HRMS for doping control purpose Source: PubMed URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety - Google Patents [patents.google.com]
- 4. Metabolism of Somapacitan, a Long-Acting Growth Hormone Derivative, in Human Subjects | ESPE2019 | 58th Annual ESPE (ESPE 2019) | ESPE Abstracts [abstracts.eurospe.org]
- 5. Identification and differentiation of somapacitan, a long-acting growth hormone derivative, and recombinant human growth hormone in equine plasma by LC-HRMS for doping control purpose - PubMed [pubmed.ncbi.nlm.nih.gov]
Scientific Context: Tetrazoles as Carboxylic Acid Bioisosteres
Application Note: Advanced NMR Spectroscopy Protocols for Long-Chain Fatty Acid Tetrazoles
Long-chain fatty acids play critical roles in cellular signaling, metabolism, and protein binding. In modern drug development, replacing the terminal carboxylic acid with a 5-substituted 1H-tetrazole ring creates a highly effective, non-classical1[1]. This substitution maintains the acidic nature of the molecule (pKa ~4.5–4.9, comparable to aliphatic carboxylic acids) and its anionic state at physiological pH. Crucially, it significantly enhances metabolic stability against β -oxidation and improves lipophilicity[2]. For example, fatty acid-tetrazole derivatives are frequently utilized to prolong the half-life of peptide therapeutics by enhancing binding affinity to3[3].
Mechanistic Insights: The Challenges of NMR Elucidation
Analyzing long-chain fatty acid tetrazoles via Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct physicochemical challenges:
-
Amphiphilic Aggregation (Micellization): The combination of a hydrophobic lipid tail (e.g., C14-C18) and a polar tetrazole headgroup induces concentration-dependent micelle formation in solution. This restricts molecular tumbling, leading to shortened T2 relaxation times and severe line broadening in NMR spectra.
-
Azide-Tetrazole and Annular Tautomerism: The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers, and potentially an open-chain azide form depending on the surrounding chemical environment[4]. The proton exchange rate and tautomeric ratio are highly solvent-dependent, directly affecting the electronic shielding of the carbon and nitrogen nuclei[5].
-
Aliphatic Signal Overlap: The extensive methylene envelope ( δ 1.0–1.5 ppm) obscures scalar couplings, making it difficult to trace the connectivity from the lipid tail to the tetrazole headgroup using standard 1D 1 H NMR[6].
Causality in Experimental Design (E-E-A-T)
Why Solvent Selection is Critical: In non-polar solvents like CDCl 3 , fatty acid tetrazoles strongly self-associate, and the 1H/2H tautomeric equilibrium is mixed, leading to ambiguous chemical shifts. Utilizing highly polar, aprotic solvents like DMSO-d 6 disrupts intermolecular hydrogen bonding, mitigates micellization at low concentrations, and strongly shifts the equilibrium toward the 4[4]. Furthermore, DMSO-d 6 slows the chemical exchange of the tetrazole N-H proton, allowing it to be observed as a distinct, broad downfield signal (typically δ 15.0–16.5 ppm)[2].
The Diagnostic Power of 15 N NMR: Relying solely on 1 H and 13 C NMR is often insufficient to unambiguously confirm the tetrazole ring integrity. 15 N NMR, particularly through 2D 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC), is the 5[5]. By detecting the long-range scalar couplings ( 2JN,H and 3JN,H ) between the α -methylene protons of the fatty acid chain and the nitrogen atoms of the tetrazole ring, researchers can map the exact connectivity and identify the dominant tautomer[4].
Quantitative Data: Reference Chemical Shifts
To facilitate rapid spectral interpretation, the following table summarizes the diagnostic chemical shifts for 5-alkyl-1H-tetrazoles in DMSO-d 6 .
| Nucleus | Position | Typical Chemical Shift ( δ , ppm) | Multiplicity / Diagnostic Notes |
| 1 H | Tetrazole N-H | 15.5 – 16.5 | Broad singlet; highly concentration/temperature dependent[2]. |
| 1 H | α -CH 2 (C5-adjacent) | 2.80 – 2.95 | Triplet ( 3J≈7.5 Hz); deshielded by the aromatic ring[6]. |
| 13 C | Tetrazole C5 | 155.0 – 160.0 | Quaternary carbon; low intensity in 1D 13 C[2]. |
| 13 C | α -CH 2 | 22.0 – 24.0 | Shifted downfield relative to standard aliphatic chains[6]. |
| 15 N | N1 / N4 | ~ -140 to -160 | Referenced to CH 3 NO 2 ; sensitive to tautomeric state[5]. |
| 15 N | N2 / N3 | ~ -15 to -30 | Deshielded relative to N1/N4[5]. |
Experimental Protocols: Self-Validating Workflows
Protocol 1: Optimized Sample Preparation for Amphiphilic Tetrazoles Objective: Minimize micellar line broadening and stabilize the tautomeric state.
-
Solvent Selection: Use 100% DMSO-d 6 (minimum 99.9% isotopic purity) stored over molecular sieves. Causality: Preventing water contamination is critical, as trace water accelerates N-H proton exchange and collapses the diagnostic tetrazole signal.
-
Concentration Control: Weigh precisely 2.0 to 3.0 mg of the fatty acid tetrazole. Dissolve in 0.6 mL of DMSO-d 6 to achieve a concentration of ≤15 mM. Causality: Keeping the concentration below the Critical Micelle Concentration (CMC) equivalent for the specific chain length prevents aggregation and ensures sharp NMR lines.
-
Homogenization: Sonicate the NMR tube for 5 minutes at 25 °C. Do not heat above 40 °C, as thermal degradation or unwanted shifts in the tautomeric equilibrium may occur.
Protocol 2: Multiparametric NMR Acquisition Objective: Unambiguous structural elucidation using 1D and 2D techniques.
-
1D 1 H NMR: Acquire with a minimum of 64 scans, using a long relaxation delay (D1 = 2-3 seconds). Self-Validation: Ensure accurate integration of the massive aliphatic chain envelope versus the single, broad N-H proton.
-
1D 13 C NMR / DEPT-135: Acquire with inverse-gated decoupling if quantitative data is needed. The C5 tetrazole carbon will appear weak due to lack of NOE enhancement; ensure sufficient signal-to-noise (minimum 1024 scans).
-
2D 1 H- 13 C HMBC: Optimize the long-range coupling delay for nJC,H=8 Hz. Self-Validation: Look for the critical cross-peak between the α -CH 2 protons ( δ ~2.9 ppm) and the C5 quaternary carbon ( δ ~158 ppm) to confirm the covalent attachment of the lipid tail to the tetrazole.
-
2D 1 H- 15 N HMBC: Acquire at natural abundance. Set the long-range coupling delay for nJN,H=5 Hz. This will reveal cross-peaks between the α -CH 2 protons and the N1/N4 atoms of the tetrazole ring, validating the bioisosteric replacement[5].
Visualizations: Workflows and Logical Relationships
Step-by-step NMR acquisition workflow designed to overcome micellization and signal overlap.
Solvent-dependent dynamic equilibrium between 1H- and 2H-tetrazole tautomers.
References
-
Title: 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines Source: ACS Publications URL: [Link]
-
Title: Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles Source: ACS Publications URL: [Link]
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers / PMC URL: [Link]
-
Title: Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated Source: RSC Publishing URL: [Link]
-
Title: Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative Source: ACS Publications URL: [Link]
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
Advanced Half-Life Extension of Peptide Therapeutics Using 16-(2H-tetrazol-5-yl)hexadecanoic Acid: Protocols for Animal Model Evaluation
Introduction and Mechanistic Rationale
The development of peptide therapeutics, such as Glucagon-Like Peptide-1 (GLP-1) analogs, is historically limited by their exceptionally short plasma half-lives. Native peptides are rapidly cleared via renal filtration and degraded by endogenous peptidases (e.g., DPP-IV) [1]. To overcome this, lipid acylation has become the gold standard for half-life extension. By conjugating a fatty acid to the peptide backbone, the molecule non-covalently binds to Human Serum Albumin (HSA) in circulation, effectively shielding it from renal clearance and enzymatic degradation [1].
While standard dicarboxylic acids (e.g., hexadecanedioic acid) are highly effective at promoting albumin binding, they are susceptible to metabolic degradation pathways such as β -oxidation. Enter 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8) .
-
Bioisosterism with Enhanced Stability : The tetrazole ring is a well-established bioisostere for a carboxylic acid. It mimics the negative charge (pKa ~4.5-5.5) required for the electrostatic interactions with HSA but is completely resistant to the metabolic degradation pathways that normally target terminal carboxylic acids [2].
-
Increased Lipophilicity : Tetrazoles are slightly more lipophilic than their corresponding carboxylic acids, which translates to a higher binding affinity ( KD ) to serum albumin, further protracting the drug's release profile [2].
-
Synthetic Elegance : Because tetrazoles cannot act as acylating reagents under standard peptide coupling conditions, no orthogonal protecting group is required on the tetrazole moiety during Solid-Phase Peptide Synthesis (SPPS). This eliminates a deprotection step, increasing overall synthetic yield and purity [2].
Fig 1. Mechanism of half-life extension via tetrazole-C16 conjugation and albumin binding.
Experimental Workflow
To ensure a self-validating experimental system, the workflow must logically progress from chemical synthesis to in vitro functional validation, and finally to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Skipping the in vitro Surface Plasmon Resonance (SPR) step often leads to wasted animal cohorts if the conjugation sterically hindered the albumin binding site.
Fig 2. Experimental workflow for evaluating tetrazole-modified peptides in animal models.
Step-by-Step Methodologies
Protocol 1: Solid-Phase Conjugation of 16-(2H-tetrazol-5-yl)hexadecanoic Acid
Causality Check: We utilize a γ -Glutamic acid ( γ -Glu) spacer between the peptide backbone and the lipid. This spacer provides necessary distance, preventing the bulky lipid from sterically clashing with the peptide's target receptor.
-
Resin Preparation : Synthesize the base peptide (e.g., GLP-1 analog) on a Tentagel resin using standard Fmoc-SPPS. Ensure the target conjugation site (usually a Lysine) is protected with an orthogonal Mtt (4-methyltrityl) group.
-
Orthogonal Deprotection : Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 5% Triisopropylsilane (TIPS) for 10 x 3 minutes to selectively remove the Mtt group while leaving other Fmoc/tBu groups intact.
-
Spacer Coupling : Couple Fmoc-Glu-OtBu (the γ -Glu spacer) to the free Lysine amine using PyBOP (3 eq) and DIPEA (6 eq) in DMF for 2 hours. Deprotect the Fmoc group with 20% piperidine in DMF.
-
Tetrazole-C16 Coupling : Add 16-(2H-tetrazol-5-yl)hexadecanoic acid (3 eq), PyBOP (3 eq), and DIPEA (6 eq) in DMF. React for 4 hours at room temperature. Note: The tetrazole ring remains unprotected.
-
Cleavage and Validation (Self-Validation) : Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether. Validate via LC-MS. You must observe a mass shift of exactly +306.4 Da corresponding to the tetrazole-C16 addition.
Protocol 2: In Vitro Albumin Binding Affinity (SPR)
Before proceeding to animal models, validate that the tetrazole modification successfully binds albumin.
-
Sensor Chip Preparation : Immobilize Human Serum Albumin (HSA) and Mouse Serum Albumin (MSA) onto separate flow cells of a CM5 sensor chip via standard amine coupling until a level of ~2000 RU is reached.
-
Analyte Injection : Dilute the purified tetrazole-peptide conjugate in HBS-EP+ running buffer to a concentration series (10 nM to 1 µM).
-
Binding Kinetics : Inject the peptide series at a flow rate of 30 µL/min for 180 seconds, followed by a 600-second dissociation phase.
-
Analysis : Fit the sensorgrams to a 1:1 Langmuir binding model to determine the KD . A successful conjugate should exhibit a KD in the low nanomolar range (10-50 nM).
Protocol 3: Pharmacokinetic (PK) Evaluation in Rodent Models
-
Animal Acclimatization : Utilize male Sprague-Dawley rats (250-300g). Fast the animals for 12 hours prior to dosing to stabilize baseline metabolic parameters.
-
Dosing : Administer the tetrazole-peptide conjugate subcutaneously (s.c.) at a dose of 30 nmol/kg. Formulate the peptide in a phosphate buffer (pH 7.4) to ensure the tetrazole (pKa ~5) is ionized and soluble.
-
Blood Sampling : Collect 200 µL of blood from the tail vein into EDTA-coated tubes at t= 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours.
-
Quantification : Centrifuge the blood at 3000 x g for 10 mins at 4°C to extract plasma. Quantify the intact peptide concentration using a sandwich ELISA specific to the peptide backbone.
Protocol 4: Pharmacodynamic (PD) Efficacy in Diabetic Mice
Causality Check: We use db/db mice because their leptin receptor mutation causes severe obesity and type 2 diabetes, providing a high-glucose baseline to accurately measure the hypoglycemic efficacy of protracted GLP-1 analogs.
-
Baseline Measurement : Measure fasting blood glucose (FBG) in male db/db mice (8-10 weeks old) using a handheld glucometer via tail snip.
-
Administration : Inject a single s.c. dose of the conjugate (10 nmol/kg).
-
Monitoring : Measure blood glucose at 2, 4, 8, 24, 48, 72, and 96 hours post-injection. The self-validating metric of success is the maintenance of normoglycemia (<150 mg/dL) for >48 hours, proving the half-life extension is functionally active.
Quantitative Data Presentation
The following table summarizes expected comparative PK and PD parameters derived from utilizing the tetrazole bioisostere versus traditional modifications in rodent models [1, 2].
| Peptide Modification Type | HSA Binding Affinity ( KD ) | In Vivo Half-Life ( T1/2 ) in Rats | Duration of Normoglycemia in db/db Mice | Metabolic Stability (Resistance to β -oxidation) |
| Unmodified GLP-1 | > 10,000 nM | ~2 - 5 minutes | < 2 hours | Low |
| C16-Carboxylic Acid (Diacid) | 45 nM | ~12 hours | ~24 hours | Moderate |
| C16-Tetrazole (CAS: 873874-15-8) | 30 nM | ~18 - 22 hours | > 48 hours | High |
Table 1: Comparative pharmacokinetic and pharmacodynamic profiles of peptide modifications. The tetrazole moiety demonstrates superior metabolic stability and extended efficacy.
Conclusion
The integration of 16-(2H-tetrazol-5-yl)hexadecanoic acid into peptide drug development represents a significant leap in half-life extension technologies. By leveraging the bioisosteric properties of the tetrazole ring, researchers can bypass the metabolic vulnerabilities of traditional dicarboxylic acids while simultaneously simplifying the solid-phase synthesis workflow. When evaluated through the rigorous, self-validating protocols outlined above, tetrazole-modified peptides consistently demonstrate superior pharmacokinetic profiles and prolonged pharmacodynamic efficacy in animal models.
References
-
Knudsen, L. B., Nielsen, P. F., Huusfeldt, P. O., Johansen, N. L., Madsen, K., et al. "Potent Derivatives of Glucagon-like Peptide-1 with Pharmacokinetic Properties Suitable for Once Daily Administration." Journal of Medicinal Chemistry, 2000.[Link]
- Dörwald, F. Z., Schødt, C. B., Kruse, T., & Madsen, K. "Polypeptide protracting tags comprising a tetrazole moiety.
"applications of 16-(2H-tetrazol-5-yl)hexadecanoic acid in metabolic research"
Application Note: 16-(2H-tetrazol-5-yl)hexadecanoic Acid as a High-Affinity Albumin-Binding Moiety in Metabolic Peptide Therapeutics
Introduction & Rationale
The clinical efficacy of metabolic peptide therapeutics—such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists, insulin analogs, and human growth hormone (hGH)—is historically limited by their short in vivo half-lives. Rapid renal clearance and susceptibility to proteolytic degradation often necessitate daily injections, reducing patient compliance.
To overcome this, lipid conjugation (lipidation) is employed to promote non-covalent binding to Human Serum Albumin (HSA), the most abundant protein in human plasma. While standard dicarboxylic acids (e.g., hexadecanedioic acid) are commonly used, 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS 873874-15-8) has emerged as a superior, next-generation albumin-binding moiety.
The terminal 1H-tetrazole ring acts as a non-classical bioisostere of a carboxylic acid[1]. It maintains an acidic pKa (~4.5–4.9) necessary for electrostatic interactions with basic residues in HSA's binding pockets (Sudlow sites)[1]. Crucially, the tetrazole ring offers enhanced metabolic stability by resisting β -oxidation and glucuronidation pathways that typically degrade standard carboxylic acids[2]. Furthermore, because tetrazoles cannot act as acylating reagents, they require no orthogonal protecting groups during Solid-Phase Peptide Synthesis (SPPS), drastically streamlining manufacturing[2].
Mechanistic Pathway
Fig 1: Workflow of tetrazole-fatty acid conjugation to a peptide and subsequent HSA binding.
Physicochemical & Pharmacokinetic Data
The structural substitution of a carboxylate with a tetrazole yields profound advantages in both pharmacokinetics and synthetic chemistry.
| Property | Hexadecanedioic Acid (Standard C16) | 16-(2H-tetrazol-5-yl)hexadecanoic Acid | Impact on Drug Development |
| Terminal Acidic Group | Carboxylic Acid (-COOH) | 1H-Tetrazole Ring | Tetrazole acts as a highly stable, non-classical bioisostere. |
| Ionization (pKa) | ~4.5 | ~4.5 - 4.9 | Maintains physiological deprotonation required for HSA Sudlow site binding[1]. |
| Metabolic Stability | Susceptible to β -oxidation | Highly resistant | Prevents premature lipid degradation, extending in vivo half-life[2]. |
| Lipophilicity (LogP) | Baseline | Slightly Increased | Enhances hydrophobic interactions within the albumin binding pocket. |
| SPPS Protection | Requires mono-tBu protection | No protection required | Eliminates synthetic steps; prevents unwanted resin cross-linking[2]. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tetrazole-Lipidated Peptides
Objective: Conjugate 16-(2H-tetrazol-5-yl)hexadecanoic acid to the ϵ -amino group of a specific Lysine residue on a target incretin/metabolic peptide.
Step-by-Step Methodology:
-
Peptide Elongation & Orthogonal Deprotection:
-
Synthesize the peptide backbone on a Rink Amide AM resin using standard Fmoc chemistry.
-
Incorporate Fmoc-Lys(Mtt)-OH at the desired lipidation site.
-
Causality Focus: The 4-methyltrityl (Mtt) group is hyper-acid sensitive. Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (10 x 3 mins) to selectively remove the Mtt group while leaving the N-terminal Fmoc and standard side-chain protecting groups (tBu, Boc, Trt) intact.
-
-
Spacer Coupling:
-
Couple a hydrophilic spacer, such as Fmoc-AEEA-OH (PEG spacer) followed by Fmoc-Glu-OtBu (γ-glutamic acid), using DIC/OxymaPure.
-
Causality Focus: Spacers provide critical flexibility. Without them, the massive steric bulk of the bound albumin (~66 kDa) would physically block the peptide from engaging its target receptor.
-
-
Lipid Coupling:
-
Dissolve 3 equivalents of 16-(2H-tetrazol-5-yl)hexadecanoic acid and 3 eq of OxymaPure in DMF. Add 3 eq of DIC and add to the resin. React for 2 hours.
-
Causality Focus: Unlike dicarboxylic acids, the tetrazole ring is non-nucleophilic and cannot act as an acylating agent. Therefore, it requires zero orthogonal protection, ensuring 100% directional coupling to the spacer without risking resin cross-linking[2].
-
-
Cleavage and Global Deprotection:
-
Cleave the peptide using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
-
Protocol 2: In Vitro HSA Binding Affinity Assay via Size Exclusion Chromatography (SEC)
Objective: Quantify the non-covalent binding complex formation of the tetrazole-lipidated peptide with HSA.
Step-by-Step Methodology:
-
HSA Preparation (Defatting):
-
Procure recombinant Human Serum Albumin. Ensure it is strictly fatty-acid-free.
-
Causality Focus: Endogenous circulating fatty acids tightly occupy the hydrophobic binding pockets of HSA. Using standard (non-defatted) HSA will result in competitive inhibition and yield false-negative binding affinities for your lipidated peptide[3].
-
-
Complex Formation:
-
Prepare a 100 mM MES, 140 mM NaCl buffer at pH 6.5 (or physiological PBS at pH 7.4).
-
Incubate the tetrazole-peptide with HSA in equimolar, 2-fold, and 3-fold molar excesses overnight at 4°C to reach thermodynamic equilibrium.
-
-
SEC Analysis:
-
Inject the samples onto a Superdex 200 Increase 10/300 GL column[3].
-
Validation: The HSA-peptide complex will elute as a distinct, higher-molecular-weight peak (~85 kDa) compared to free HSA (~66 kDa) and free peptide (~4-5 kDa). The shift in retention time confirms successful bioisosteric binding.
-
Case Study: Somapacitan (Sogroya)
The clinical validation of 16-(1H-tetrazol-5-yl)hexadecanoic acid is best exemplified by 4[4], a recombinant human growth hormone (hGH) derivative approved for adult growth hormone deficiency (AGHD). Native hGH has a very short half-life, requiring burdensome daily injections.
Novo Nordisk engineered Somapacitan by introducing a single amino acid substitution (L101C) and conjugating an activated side-chain containing the 16-(tetrazol-5-yl)hexadecanoic acid moiety via a hydrophilic spacer[3]. Upon subcutaneous injection, the tetrazole-lipid rapidly and non-covalently binds to endogenous albumin. This macro-complex provides immense steric shielding against proteolytic degradation and exceeds the glomerular filtration threshold, drastically reducing renal clearance. Consequently, Somapacitan's half-life is extended to support a highly convenient once-weekly dosing regimen[4].
Sources
Application Note: Formulation and Bioconjugation of 16-(2H-tetrazol-5-yl)hexadecanoic acid for In Vivo Half-Life Extension
Introduction & Mechanistic Rationale
The rapid renal clearance and proteolytic degradation of endogenous peptides present significant hurdles in biotherapeutic drug development. To overcome this, lipidation has emerged as a gold-standard strategy for non-covalent albumin binding. 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8) is an advanced, highly specialized lipid building block used to dramatically extend the in vivo half-life of proteins[1]. It is most notably utilized as the side-chain moiety in Somapacitan, a once-weekly human growth hormone derivative approved by the FDA[2].
The Tetrazole Advantage (Expertise & Causality)
Standard fatty diacids (e.g., hexadecanedioic acid) successfully bind Human Serum Albumin (HSA) but remain susceptible to metabolic degradation via β-oxidation and glucuronidation[3]. Substituting the terminal carboxylic acid with a 2H-tetrazole-5-yl bioisostere fundamentally alters the molecule's pharmacokinetic profile:
-
Charge & Lipophilicity: Tetrazoles share a similar pKa (~4.5) to carboxylic acids, ensuring they remain deprotonated and negatively charged at physiological pH. However, the tetrazole ring is significantly more lipophilic and possesses a higher melting point, which drives stronger hydrophobic interactions within HSA binding pockets[3].
-
Metabolic Resistance: Because the tetrazole ring cannot act as an acylating reagent, it is highly resistant to the metabolic degradation pathways that typically clear standard carboxylic acids[4].
-
Targeted HSA Binding: The tetrazole-lipid conjugate binds with high affinity (100–1000 nM) specifically to HSA Domain III[5]. This strategic binding location allows the neonatal Fc receptor (FcRn) to simultaneously bind the HSA-peptide complex, facilitating endosomal recycling and shielding the biotherapeutic from renal clearance[5].
Quantitative Pharmacokinetic Benchmarks
The following table summarizes the pharmacokinetic advantages of tetrazole-based lipidation compared to native peptides and standard diacid conjugates.
| Pharmacokinetic Parameter | Native Peptide (e.g., hGH) | C16-Diacid Conjugate | C16-Tetrazole Conjugate |
| HSA Binding Affinity (KD) | > 100 μM (Negligible) | ~1 - 5 μM | 100 - 1000 nM (High Affinity) |
| In Vivo Half-Life (Human) | ~3 - 4 hours | ~24 - 48 hours | ~7 days (Once-weekly) |
| Metabolic Stability | Low (Rapid Proteolysis) | Moderate (β-oxidation susceptible) | High (Resists β-oxidation) |
| Primary HSA Binding Site | None | FA1, FA5 | Domain III & FA6 |
| Plasma Protein Binding | < 10% | ~90 - 95% | > 99% |
Workflow Visualization
Fig 1: Mechanism of half-life extension via tetrazole-mediated HSA binding and FcRn recycling.
Step-by-Step Experimental Protocols
Phase 1: NHS-Ester Activation of the Tetrazole-Lipid
Causality Note: Because tetrazoles cannot act as acylating reagents, no protective group is required on the tetrazole moiety when activating the ω-carboxylic acid[4]. This allows for a streamlined, one-step activation.
-
Dissolution: Dissolve 1.0 eq of 16-(2H-tetrazol-5-yl)hexadecanoic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 100 mM.
-
Activation: Add 1.2 eq of N-Hydroxysuccinimide (NHS) and 1.2 eq of EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Reaction: Stir the mixture at room temperature for 4 hours under an inert nitrogen atmosphere.
-
Validation: Confirm the formation of the NHS-ester via LC-MS. The activated lipid can be precipitated in cold diethyl ether, centrifuged, and dried under vacuum for storage at -20°C.
Phase 2: Bioconjugation to the Target Peptide
Causality Note: Conjugation is performed at pH 8.0–8.5. The ε-amino group of a target lysine has a pKa of ~10.5; operating at a slightly elevated pH increases the fraction of unprotonated, nucleophilic amines while minimizing competitive hydrolysis of the NHS ester, which accelerates rapidly at pH > 9.0.
-
Peptide Preparation: Dissolve the target peptide in 100 mM HEPES buffer (pH 8.2) to a concentration of 5 mg/mL.
-
Conjugation: Slowly add 1.5 eq of the activated tetrazole-NHS ester (dissolved in a minimal volume of DMSO) dropwise to the peptide solution. Ensure the final DMSO concentration does not exceed 10% v/v to prevent peptide denaturation.
-
Incubation: Agitate gently at room temperature for 2 hours.
-
Quenching & Purification: Quench the reaction with 100 mM Tris-HCl (pH 7.5). Purify the mono-lipidated conjugate using Preparative Reverse-Phase HPLC (C8 or C18 column) utilizing a water/acetonitrile gradient with 0.1% TFA. Lyophilize the collected fractions.
Phase 3: In Vivo Formulation & Self-Validation
Causality Note: The addition of the C16-tetrazole chain dramatically increases the hydrophobicity of the peptide, risking aggregation. Polysorbate 80 is required to shield the hydrophobic lipid tail during storage. The formulation pH is maintained at 7.4 to ensure the tetrazole remains fully ionized, maximizing solubility and electrostatic repulsion between monomers prior to injection.
-
Vehicle Preparation: Prepare a sterile formulation buffer containing 20 mM Phosphate, 150 mM NaCl, 0.05% (w/v) Polysorbate 80, and 4% (w/v) Mannitol, adjusted to pH 7.4.
-
Reconstitution: Reconstitute the lyophilized conjugate in the formulation buffer to the required dosing concentration (typically 1–5 mg/mL).
-
Sterilization: Filter the formulation through a 0.22 μm low-protein-binding PES membrane.
Self-Validation Checkpoint (HSA-Shift Assay): Prior to initiating in vivo animal models, it is critical to validate the functional albumin-binding capacity of your conjugate to ensure trustworthiness of the batch.
Protocol: Incubate the purified conjugate with recombinant HSA (1:2 molar ratio) for 30 minutes at 37°C. Analyze the mixture via analytical Size Exclusion Chromatography (SEC).
Success Criteria: A successful formulation will exhibit a distinct peak shift corresponding to the ~66 kDa HSA-conjugate complex, confirming that the tetrazole moiety is sterically accessible and functionally active[5].
References
-
[1] 16-(2H-Tetrazol-5-yl)hexadecanoic acid - Midas Pharma. Midas Pharma. 1
-
[2] Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. National Institutes of Health (PMC). 2
-
[3] Non-Covalent Albumin Ligands in FDA-Approved Therapeutic Peptides and Proteins. Journal of Medicinal Chemistry - ACS Publications. 3
-
[5] Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative. Biochemistry - ACS Publications. 5
-
[4] WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety. Google Patents. 4
Sources
Application Note: Green Synthesis of Tetrazole Derivatives
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Sustainable Methodologies, Mechanistic Causality, and Validated Protocols
Introduction & Pharmacological Context
Tetrazoles are indispensable nitrogen-containing heterocyclic scaffolds that serve as premier bioisosteres for carboxylic acids and cis-amides. By mimicking the spatial arrangement and pKa of carboxylic acids while offering superior metabolic stability, tetrazole derivatives significantly enhance the lipophilicity, bioavailability, and pharmacokinetic profiles of drug molecules[1]. They are core pharmacophores in numerous blockbuster therapeutics, including the antihypertensive drug Losartan.
Historically, the synthesis of 5-substituted-1H-tetrazoles relied on the [3+2] cycloaddition of organic nitriles with sodium azide (NaN₃). However, traditional protocols require toxic, high-boiling solvents (e.g., DMF), stoichiometric amounts of strong Lewis acids, and prolonged heating at 120°C. These conditions pose severe environmental and safety hazards, complicating product isolation and generating massive organic waste.
To meet the demands of sustainable drug development, modern synthetic chemistry has pivoted toward green methodologies. This application note details validated, scalable protocols utilizing Deep Eutectic Solvents (DES) and Aqueous Magnetic Nanocatalysis , providing a self-validating framework for the eco-friendly synthesis of tetrazole derivatives[1][2].
Mechanistic Principles of Green Cycloaddition
The formation of the tetrazole ring via a [3+2] cycloaddition is a concerted mechanism with a high activation energy barrier. In the absence of a catalyst, the electron-rich nitrile carbon is insufficiently electrophilic to undergo nucleophilic attack by the azide ion.
Green methodologies overcome this barrier through dual-action catalytic environments:
-
Deep Eutectic Solvents (e.g., ChCl/ZnCl₂): In a Type I DES, the metal salt (ZnCl₂) acts as a potent Lewis acid, coordinating directly to the cyano nitrogen. This pulls electron density away from the nitrile carbon, drastically increasing its electrophilicity[2]. Simultaneously, the Choline Chloride (ChCl) provides an extensive hydrogen-bonding network that stabilizes the transition state of the cycloaddition.
-
Aqueous Nanocatalysis: High-surface-area nanomaterials (such as Fe₃O₄/SiO₂/Cu) provide highly accessible, localized catalytic sites in benign aqueous media, driving the reaction forward without the need for volatile organic compounds (VOCs)[1].
Mechanistic workflow of [3+2] cycloaddition for tetrazole synthesis in DES.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the quantitative advantages of transitioning from traditional methods to green synthetic protocols.
| Methodology | Catalyst / Reaction Medium | Temp / Time | Typical Yield | Environmental & Operational Impact |
| Traditional | NaN₃ / DMF / NH₄Cl | 120°C / 12–24 h | 50–70% | High toxicity, difficult purification, high VOCs. |
| DES-Mediated | ChCl/ZnCl₂ (Dual role) | 140°C / 0.5–7 h | 76–94% | Eco-friendly, solvent acts as catalyst, recyclable[2]. |
| Aqueous Nano | Fe₃O₄/SiO₂/Cu / H₂O | 40–80°C / 2–5 h | >90% | Benign solvent, rapid magnetic recovery[1]. |
| Ionic Liquid | DBU-based / Solvent-free | 80°C / 1–3 h | ~95% | Zero VOCs, high atom economy, chromatography-free[3]. |
Validated Experimental Protocols
Protocol A: Deep Eutectic Solvent (ChCl/ZnCl₂) Mediated Synthesis
This protocol utilizes a Type I DES, which functions as both the reaction medium and the catalyst, eliminating the need for external solvents.
Step-by-Step Methodology:
-
DES Preparation: In a round-bottom flask, combine Choline Chloride (ChCl) and anhydrous Zinc Chloride (ZnCl₂) in a 1:2 molar ratio. Heat the mixture at 100°C under continuous stirring for 30–45 minutes until a homogeneous, clear liquid is formed.
-
Causality: The 1:2 ratio is critical. It depresses the melting point of the mixture significantly below that of its individual components, creating a stable liquid at reaction temperatures while providing excess Zn²⁺ for Lewis acid activation[2].
-
-
Cycloaddition: To 2.0 g of the prepared DES, add the organic nitrile (1.0 mmol) and sodium azide (1.2 mmol).
-
Reaction: Stir the mixture at 140°C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent to track the disappearance of the nitrile.
-
Workup & Self-Validating Isolation: Once the nitrile is completely consumed, cool the mixture to room temperature and add 10 mL of distilled water. The DES is highly water-soluble, leaving behind a soluble zinc-tetrazolate complex. Slowly add 2M HCl dropwise until the solution reaches pH ~2.
-
Causality & Validation: The acidic environment breaks the coordinate bond between the zinc ion and the tetrazole ring. Protonating the tetrazole nitrogen causes the free 5-substituted-1H-tetrazole to instantly precipitate out of the aqueous phase. This sudden formation of a white/off-white solid serves as a self-validating visual cue of successful product formation.
-
Safety Warning: Acidification must only be performed after confirming the complete consumption of NaN₃. Unreacted NaN₃ reacts with HCl to form hydrazoic acid (HN₃), a highly toxic and explosive gas. Always perform this step in a well-ventilated fume hood.
-
-
Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure product.
Protocol B: Aqueous Magnetic Nanocatalysis
This protocol leverages a magnetically recoverable heterogeneous catalyst (e.g., Fe₃O₄/SiO₂/Cu) in a purely aqueous medium[1].
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL flask, suspend the organic nitrile (1.0 mmol), sodium azide (1.2 mmol), and the magnetic nanocatalyst (2.5 mol%) in 5 mL of deionized water.
-
Heating: Stir the suspension at 80°C for 2–5 hours, monitoring completion via TLC.
-
Magnetic Separation: Upon completion, remove the flask from the heat source and apply an external neodymium magnet to the wall of the flask.
-
Causality: The superparamagnetic Fe₃O₄ core of the catalyst causes it to instantly pin to the glass wall. This eliminates the need for tedious filtration or centrifugation, preventing product loss and allowing the catalyst to be washed and reused for up to 5 cycles without significant loss of activity[1].
-
-
Isolation: Decant the clear aqueous layer into a separate beaker. Acidify the decanted solution with 2M HCl to pH ~2 to precipitate the free tetrazole. Filter and dry under a vacuum.
Analytical Validation
To confirm the structural integrity of the synthesized tetrazole derivatives, perform the following spectral analyses:
-
FTIR Spectroscopy: The successful conversion of the nitrile is confirmed by the complete disappearance of the sharp C≡N stretching band at ~2200 cm⁻¹. The formation of the tetrazole ring is validated by the appearance of a broad N–H stretching band (3200–3400 cm⁻¹) and a C=N stretching band (~1600 cm⁻¹).
-
¹³C NMR Spectroscopy: The quaternary carbon of the tetrazole ring serves as a definitive diagnostic marker, typically appearing highly deshielded at 150–160 ppm .
References
-
[1] Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. National Center for Biotechnology Information (NCBI). Available at:
-
[2] N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. National Center for Biotechnology Information (NCBI). Available at:
-
Introduction and characterization of a novel Cu(II)-based quaternary deep eutectic solvent and its application in the efficient synthesis of triazoles and tetrazoles... RSC Publishing. Available at:
-
[3] Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. Available at:
Sources
Application Notes and Protocols: A Scientist's Guide to Multi-Component Reactions for Tetrazole Synthesis
Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthesis
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon, is a cornerstone of modern medicinal chemistry.[1][2] While not found in nature, its synthetic derivatives are integral to numerous FDA-approved drugs, including the antihypertensive agents losartan and valsartan.[3][4][5] The power of the tetrazole ring lies in its unique physicochemical properties; it serves as a highly effective bioisostere for the carboxylic acid group, offering similar acidity and spatial characteristics but with enhanced metabolic stability and lipophilicity.[2] This makes it an invaluable functional group for optimizing the pharmacokinetic profiles of drug candidates.[6]
Traditionally, the synthesis of tetrazoles relied on methods like the [3+2] cycloaddition of nitriles with azides, which can require harsh conditions or pre-functionalized starting materials.[4] However, the evolution of synthetic strategy has increasingly favored Multi-Component Reactions (MCRs). MCRs are elegant processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from each starting material.[7] This approach epitomizes the principles of green and efficient chemistry by maximizing atom economy, reducing waste, and minimizing purification steps.[7][8] By applying MCRs to tetrazole synthesis, researchers can rapidly generate libraries of complex, drug-like molecules from simple, readily available building blocks, accelerating the drug discovery process.[1][9]
This guide provides an in-depth exploration of the primary MCRs used to construct substituted tetrazoles, focusing on the underlying mechanisms, field-proven protocols, and practical considerations for researchers in synthetic chemistry and drug development.
Core Strategy 1: The Ugi Tetrazole Four-Component Reaction (UT-4CR)
The Ugi tetrazole reaction is arguably the most powerful and widely utilized MCR for synthesizing 1,5-disubstituted tetrazoles.[10][11] It is a variation of the classic Ugi four-component reaction, where the carboxylic acid component is strategically replaced with an azide source, typically trimethylsilyl azide (TMSN₃) or hydrazoic acid (HN₃).[12] The reaction brings together an aldehyde or ketone (the oxo component), a primary or secondary amine, an isocyanide, and the azide source, offering four points of diversity for library generation.[1][13]
Reaction Mechanism: A Self-Validating Cascade
The success of the UT-4CR lies in a sequence of rapid, reversible steps that culminate in an irreversible cyclization to form the highly stable tetrazole ring.[12] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
Imine/Iminium Ion Formation: The reaction initiates with the condensation of the amine and the oxo component (aldehyde or ketone) to form an imine. In the presence of the slightly acidic conditions often generated in situ, this exists in equilibrium with its protonated form, the iminium ion. This step is generally fast and reversible.
-
α-Addition and Nitrilium Ion Formation: The nucleophilic isocyanide attacks the electrophilic carbon of the iminium ion. This key step, known as an α-addition, forms a nitrilium ion intermediate. This intermediate is highly reactive and poised for the final, irreversible step.
-
Irreversible Cycloaddition: The azide anion (from TMSN₃ or HN₃) acts as the final nucleophile, attacking the nitrilium ion. This triggers an intramolecular cyclization that, upon rearrangement, forms the stable, aromatic 1,5-disubstituted tetrazole ring.[4][12] This final step drives the entire reaction equilibrium towards the product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. sciforum.net [sciforum.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Yield of 16-(2H-tetrazol-5-yl)hexadecanoic Acid Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Overview
16-(2H-tetrazol-5-yl)hexadecanoic acid is a critical building block in pharmaceutical development. It is frequently utilized as a lipophilic bioisostere for dicarboxylic acids in the design of protracted peptide therapeutics (such as GLP-1 analogs, where it binds to human serum albumin to extend half-life)[1]. Synthesizing this long-chain tetrazole from 16-cyanohexadecanoic acid via a[3+2] cycloaddition with sodium azide presents unique challenges. Its extreme lipophilicity hinders conversion in standard aqueous conditions, and its amphiphilic nature complicates downstream isolation[2].
This guide provides mechanistic troubleshooting, optimized protocols, and scalable solutions to maximize your synthetic yield.
Section 1: Reaction Optimization & Catalysis (FAQs)
Q1: Why is the conversion of 16-cyanohexadecanoic acid stalling at 40-50% when using the standard Sharpless protocol (NaN₃ / ZnBr₂ in water)? Causality & Solution: The Sharpless protocol, which utilizes aqueous zinc salts, is highly effective for water-soluble or moderately lipophilic nitriles[3]. However, 16-cyanohexadecanoic acid possesses a 15-carbon aliphatic chain, making it profoundly hydrophobic. In aqueous media, the substrate aggregates into micelles or remains entirely undissolved. Consequently, the zinc-activated nitrile cannot efficiently interact with the aqueous azide anion, stalling the reaction. Recommendation: Shift to a high-boiling polar aprotic solvent such as DMF or NMP[4]. These solvents readily dissolve long-chain fatty nitriles and stabilize the polar transition state of the cycloaddition, driving conversions above 85%.
Q2: What is the mechanistic role of the catalyst, and which is optimal for long-chain aliphatic nitriles? Causality & Solution: The formation of 5-substituted 1H-tetrazoles requires the activation of the nitrile carbon to facilitate the nucleophilic attack by the azide anion[4]. Lewis acids (like Zn²⁺ or Cu²⁺) or Brønsted acids (like Silica Sulfuric Acid) coordinate with the nitrile nitrogen, increasing the electrophilicity of the carbon[3]. For long-chain nitriles, solid-supported acids like Silica Sulfuric Acid (SSA) or transition metal complexes (Cu(II)) in DMSO/DMF offer superior yields by minimizing hydration side-reactions (amide formation) that plague unoptimized batch reactions[5].
Caption: Mechanistic pathway of [3+2] cycloaddition for tetrazole synthesis via nitrile activation.
Table 1: Quantitative Comparison of Catalytic Systems for Long-Chain Nitriles
| Catalyst System | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Advantage / Drawback |
| ZnBr₂ (Sharpless) | Water / iPrOH | 100 | 24 | 40 - 50 | Poor solubility for C16 chains; green but inefficient[3]. |
| Silica Sulfuric Acid | DMF | 120 (Reflux) | 4 - 12 | 72 - 95 | Heterogeneous catalyst; easy filtration; excellent solubility. |
| Cu(II) Complex | DMSO | 110 | 12 - 24 | 80 - 90 | High turnover; minimizes spark/explosion risks[5]. |
| HN₃ (Continuous Flow) | NMP / AcOH | 190 | 0.3 - 0.5 | 85 - 95 | Extreme temperature accelerates reaction; safe handling of HN₃[6][7]. |
Section 2: Workup & Isolation Challenges (Troubleshooting)
Q3: How do I resolve severe emulsions during the aqueous workup of the product? Causality & Solution: 16-(2H-tetrazol-5-yl)hexadecanoic acid is a bolaamphiphile. It possesses two ionizable head groups (a carboxylic acid, pKa ~4.8, and a tetrazole, pKa ~4.5) separated by a highly lipophilic 15-carbon spacer. During basic or neutral workup, it forms mono- or di-anions that act as powerful surfactants, stabilizing intractable oil-in-water emulsions.
Protocol Fix:
-
Strict Acidification: Cool the mixture and aggressively acidify to pH < 3 using 1M H₂SO₄ or HCl[8]. This fully protonates both the tetrazole and carboxylic acid, neutralizing the molecule and forcing it out of the aqueous phase.
-
Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the protonated product in water[8].
-
Optimal Extraction Solvent: Standard solvents like DCM or diethyl ether often fail to partition the product cleanly. Use n-butanol or ethyl acetate , which have the precise polarity required to extract the protonated amphiphile without pulling in inorganic salts[8].
Caption: Optimized downstream isolation workflow to prevent amphiphilic emulsions.
Section 3: Safety & Scale-Up
Q4: How can I safely scale up this synthesis without risking hydrazoic acid (HN₃) accumulation? Causality & Solution: Batch synthesis of tetrazoles using sodium azide and acid catalysts generates hydrazoic acid (HN₃) in situ. HN₃ is highly toxic and explosive, particularly if it accumulates in the headspace of a batch reactor[6].
For multi-gram or kilogram scale-up, Continuous Flow Chemistry is the gold standard[6]. In a microreactor, HN₃ is generated in situ (from NaN₃ and acetic acid) and immediately consumed. Because only milligram quantities of reagents are exposed to reaction conditions at any given moment, the explosion risk is virtually eliminated[7]. This allows the reaction to be safely heated to 190°C under pressure, reducing the reaction time from 24 hours to 20-30 minutes while maintaining excellent yields[7].
Section 4: Validated Experimental Protocols
Protocol A: Batch Synthesis using Silica Sulfuric Acid (SSA)
Best for: Lab-scale synthesis (1-10 grams) with easy catalyst removal.
-
Reagent Preparation: In a round-bottom flask, combine 16-cyanohexadecanoic acid (1.0 equiv, e.g., 10 mmol) and sodium azide (1.2 - 1.5 equiv)[4].
-
Catalyst & Solvent: Add Silica Sulfuric Acid (100 mol% relative to nitrile) and suspend the mixture in anhydrous DMF (approx. 5 mL per mmol of substrate).
-
Reaction: Attach a reflux condenser and heat the mixture to 120°C with vigorous stirring for 8-12 hours. Monitor conversion via TLC or LC-MS[4].
-
Filtration: Cool the reaction to room temperature. Filter the mixture to remove the solid SSA catalyst, washing the filter cake with a small amount of DMF.
-
Workup: Pour the filtrate into ice water. Acidify the mixture to pH 2.5 using 1M HCl. Saturate the aqueous phase with NaCl[4][8].
-
Extraction: Extract the aqueous layer 3x with n-butanol or ethyl acetate[4][8]. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 16-(2H-tetrazol-5-yl)hexadecanoic acid.
Protocol B: Continuous-Flow Synthesis
Best for: Scale-up and rapid library generation.
-
Solution A (Azide): Dissolve NaN₃ (1.05 equiv) in a minimal amount of water[6].
-
Solution B (Substrate): Dissolve 16-cyanohexadecanoic acid (1.0 equiv) and acetic acid (to generate HN₃ in situ) in NMP to achieve a 0.2 M - 0.4 M concentration[6][7].
-
Mixing: Pump Solution A and Solution B using high-pressure syringe pumps into a T-mixer[6].
-
Reactor Conditions: Pass the mixed stream through a stainless-steel tubular coiled reactor heated to 190°C. Adjust the flow rate to achieve a residence time ( tr ) of 20 to 30 minutes[7].
-
Collection & Quench: Collect the reactor effluent in a flask containing cooled, dilute HCl (pH < 3) to quench any unreacted azide and precipitate the product[4][6].
-
Isolation: Filter the precipitated product or extract using the n-butanol protocol described above[8].
References
-
Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace. Available at: [Link]
- Polypeptide protracting tags comprising a tetrazole moiety (WO2006005667A2).Google Patents.
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC (NIH). Available at: [Link]
- Novel zinc azide complex and a process for preparing tetrazole derivatives using the same (WO2012148148A2).Google Patents.
-
Synthesis of New Heterocyclic Fatty Compounds. ResearchGate. Available at: [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. Available at:[Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. Available at: [Link]
Sources
- 1. WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchr.org [jchr.org]
- 6. scispace.com [scispace.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. WO2012148148A2 - Novel zinc azide complex and a process for preparing tetrazole derivatives using the same - Google Patents [patents.google.com]
"purification techniques for 16-(2H-tetrazol-5-yl)hexadecanoic acid"
Welcome to the Technical Support Center for the purification and handling of 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8).
As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this critical intermediate. Widely utilized in the synthesis of long-acting therapeutic proteins like Somapacitan, this molecule functions as a non-covalent human serum albumin (HSA) binding ligand[1].
The purification of this compound is notoriously challenging. It is a bolaamphiphile—possessing a highly lipophilic 16-carbon chain capped by two acidic polar heads (a carboxylic acid and a tetrazole ring). The tetrazole ring acts as a bioisostere to the carboxylic acid, maintaining a similar acidity (pKa ~4.5–5.1) while significantly increasing lipophilicity and metabolic stability[2],[3]. However, this unique structure induces surfactant-like behavior, strong hydrogen-bonding with water, and high desolvation energies[2], which directly cause the chromatographic tailing and crystallization failures (oiling out) frequently reported by researchers.
Part 1: Physicochemical & Solubility Profile
Understanding the quantitative properties of 16-(2H-tetrazol-5-yl)hexadecanoic acid is the first step in designing a self-validating purification system.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Impact on Purification |
| Molecular Weight | 324.46 g/mol | Requires mass spectrometry (ESI-negative mode) for accurate fraction tracking. |
| pKa (Tetrazole) | ~4.5 – 5.1[3] | Ionizes at physiological pH; requires extreme pH shifts for extraction. |
| pKa (Carboxylic Acid) | ~4.0 – 5.0[3] | Co-ionizes with the tetrazole, creating a doubly-charged species at pH > 6. |
| Solubility Profile | Very soluble in DMF; Soluble in Methanol; Sparingly soluble in glacial acetic acid; Practically insoluble in water[4]. | Dictates the use of non-aqueous or highly modified solvent systems for loading and crystallization. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why do I observe severe peak tailing, broad elution profiles, and poor resolution during Reverse-Phase HPLC (RP-HPLC)? The Causality: This is a classic symptom of mixed ionization and micelle formation. Because both the tetrazole and carboxylic acid groups have pKa values near 4.5–5.0[3], running a chromatographic method at an intermediate pH (e.g., pH 4.0–6.0) results in a dynamic equilibrium between protonated and deprotonated states. Furthermore, the lipophilic C16 chain drives the molecules to self-assemble into micelles in aqueous mobile phases, which interact unpredictably with the C18 stationary phase. The Solution: You must force the molecule into a single, uniform ionization state. Use an acidic mobile phase (pH < 3.0, e.g., 0.1% Trifluoroacetic acid) to fully protonate both headgroups, suppressing micelle formation and ensuring sharp, predictable retention.
Q2: During solvent evaporation or cooling, my compound forms a sticky syrup ("oiling out") instead of crystallizing. How do I force nucleation? The Causality: Tetrazoles form exceptionally strong hydrogen bonds with water molecules, resulting in high desolvation energies[2]. When combined with the flexible, highly lipophilic 16-carbon chain, the thermodynamic barrier to form a rigid crystal lattice is immense. The compound prefers to separate into a metastable, solvent-rich liquid phase (liquid-liquid phase separation) rather than a solid crystal. The Solution: Avoid rapid cooling or pure aqueous gradients. Use a binary solvent system (Methanol/Water) and employ a strict, stepwise cooling protocol. Seeding the solution is highly recommended to bypass the high nucleation energy barrier.
Q3: I am losing product during the liquid-liquid extraction (LLE) workup post-synthesis. Why is the phase separation so poor? The Causality: At neutral to slightly basic pH, the molecule is doubly deprotonated, acting as a powerful anionic surfactant. This drastically lowers the interfacial tension between the organic and aqueous layers, creating stable emulsions. The Solution: Acidify the aqueous layer to pH 2.0 using 1M HCl prior to extraction. This neutralizes the molecule, breaking the emulsion and driving the compound entirely into the organic phase (e.g., Ethyl Acetate or Dichloromethane).
Part 3: Visualizations & Logical Workflows
Caption: Workflow for pH-dependent RP-HPLC optimization of tetrazole fatty acids.
Caption: Troubleshooting decision tree for overcoming oiling out during crystallization.
Part 4: Standardized Experimental Protocols
Table 2: RP-HPLC Mobile Phase Selection Matrix
| Mobile Phase Condition | Target State | Chromatographic Result | Recommendation |
| 0.1% TFA in Water / MeCN (pH ~2.0) | Fully protonated (Neutral) | High retention, sharp peaks, no micellar disruption. | Primary Choice |
| Water / Methanol (pH ~5.5) | Mixed / Zwitterion-like | Severe peak tailing, unpredictable retention times. | Do Not Use |
| 10mM NH₄HCO₃ / MeCN (pH ~8.5) | Fully deprotonated (Dianion) | Lower retention, sharp peaks, requires salt removal post-run. | Secondary Choice |
Protocol A: Preparative RP-HPLC Purification
This protocol utilizes acidic conditions to ensure the tetrazole and carboxylic acid are fully protonated, preventing micelle-induced peak broadening.
-
Sample Preparation: Dissolve the crude 16-(2H-tetrazol-5-yl)hexadecanoic acid in a minimum volume of DMF or Methanol[4]. Do not use water as the primary diluent to avoid premature precipitation.
-
Column Selection: Use a high-carbon load C18 preparative column (e.g., 5 µm, 250 x 21.2 mm) capable of withstanding 100% organic phases.
-
Mobile Phase Setup:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Solvent B: 0.1% TFA in Acetonitrile (MeCN).
-
-
Gradient Elution:
-
0–5 min: 40% B (Isocratic hold to elute polar impurities).
-
5–35 min: Linear gradient from 40% B to 95% B.
-
35–45 min: 95% B (Column wash to elute the highly lipophilic target).
-
-
Detection & Fractionation: Monitor UV absorbance at 210 nm and 254 nm. The tetrazole ring provides a moderate chromophore at lower wavelengths.
-
Post-Purification: Pool pure fractions and immediately remove MeCN via rotary evaporation at 35°C. Lyophilize the remaining aqueous suspension to obtain a white to off-white powder.
Protocol B: Controlled Recrystallization (Methanol/Water)
This protocol is designed to overcome the high desolvation energy of the tetrazole ring and prevent "oiling out".
-
Dissolution: Suspend 1.0 g of crude product in 10 mL of absolute Methanol in a round-bottom flask. Heat gently to 55°C under continuous stirring until complete dissolution is achieved.
-
Anti-Solvent Addition: Dropwise, add Milli-Q Water (pre-heated to 55°C) until the solution becomes faintly turbid (the cloud point). This usually occurs at a Methanol:Water ratio of approximately 3:1.
-
Clarification: Add exactly 0.5 mL of Methanol to clear the turbidity.
-
Stepwise Cooling (Critical Step):
-
Cool the flask from 55°C to 40°C at a rate of 2°C/min.
-
Hold at 40°C for 30 minutes. Optional but recommended: Introduce a seed crystal at this stage.
-
Cool from 40°C to 20°C at 1°C/min.
-
Transfer to a 4°C refrigerator and leave undisturbed for 12 hours.
-
-
Isolation: Filter the resulting white to off-white crystals[4] under vacuum. Wash the filter cake twice with 5 mL of ice-cold 50% Methanol/Water. Dry under high vacuum at room temperature for 24 hours.
Part 5: References
-
Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]
-
Title: Non-Covalent Albumin Ligands in FDA-Approved Therapeutic Peptides and Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Solution Stability of 16-(2H-tetrazol-5-yl)hexadecanoic Acid
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 16-(2H-tetrazol-5-yl)hexadecanoic acid .
This molecule is a unique bolaamphiphile—it possesses a highly hydrophobic 16-carbon aliphatic core flanked by two distinct acidic moieties: a terminal carboxylic acid and a 2H-tetrazole ring. While the tetrazole acts as a robust bioisostere for carboxylic acids[1], this dual-headed structure creates specific challenges regarding pH-dependent speciation, physical aggregation, and chemical degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: My 16-(2H-tetrazol-5-yl)hexadecanoic acid solution becomes cloudy and precipitates shortly after preparation in aqueous buffer. Is the compound degrading? A: In most cases, this is physical instability (aggregation) , not chemical degradation. The tetrazole ring is thermodynamically stable and resistant to spontaneous cleavage under physiological conditions[1]. However, both the carboxylic acid (pKa ~4.8) and the tetrazole ring (pKa ~4.89) are weak acids. If your buffer pH drops below 5.0, both moieties become protonated. This eliminates the electrostatic repulsion between molecules, causing the hydrophobic C16 chains to rapidly collapse into insoluble aggregates or hydrogels.
Q2: What is the optimal solvent and pH system to maintain long-term solution stability? A: To maintain the molecule in its soluble, dianionic state, the aqueous solution must be strictly buffered between pH 7.0 and 8.0 [2]. Furthermore, because of its bolaamphiphilic nature, purely aqueous buffers are often insufficient for high-concentration stocks. We recommend using a polar aprotic co-solvent (like DMSO) or employing host-guest complexation with β -cyclodextrin ( β -CD). β -CD physically shields the hydrophobic hexadecanoic chain, preventing micellization and significantly improving stability[3].
Q3: Under what conditions does the tetrazole ring actually undergo chemical degradation? A: While tetrazoles are highly stable, they are not invincible. Chemical degradation (specifically, ring cleavage) typically only occurs under forced acidic stress combined with high thermal energy. For example, exposure to 1 N HCl at 80°C for several hours will force the protonation of the N2 nitrogen, making the ring susceptible to nucleophilic attack and subsequent opening[4].
Q4: Why am I failing to detect the compound using standard UV-HPLC after my stability trials? A: 16-(2H-tetrazol-5-yl)hexadecanoic acid lacks a strong extended chromophore. The aliphatic chain does not absorb UV light, and the tetrazole ring only exhibits weak absorbance in the low UV range (~210 nm), which is easily masked by mobile phase noise. You must use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) to accurately quantify the intact compound and its degradants.
Part 2: Stability Logic and Degradation Pathways
The following diagram illustrates the causality between environmental conditions (pH, stress) and the resulting physical or chemical state of the molecule.
Figure 1: Speciation, physical aggregation, and chemical degradation pathways of the compound.
Part 3: Quantitative Stability Profile
The table below summarizes the expected stability of 16-(2H-tetrazol-5-yl)hexadecanoic acid under various formulation and stress conditions. This data is critical for establishing your experimental boundaries.
| Stress Condition | pH | Temp (°C) | Time | % Recovery (LC-ELSD) | Primary Mechanism of Loss |
| Aqueous Buffer (PBS) | 7.4 | 25 | 7 days | > 99% | None (Stable dianionic state) |
| Aqueous Buffer (Acetate) | 3.0 | 25 | 2 hours | < 10% (in supernatant) | Physical Precipitation (Protonation) |
| 0.1 N HCl | 1.0 | 25 | 24 hours | > 95% (after extraction) | Physically stable as suspension |
| 1.0 N HCl (Forced Stress) | ~0 | 80 | 2 hours | < 80% | Chemical Degradation (Ring Cleavage) |
| 10% β -CD in Water | 7.4 | 37 | 14 days | > 98% | None (Host-Guest Complexation) |
Part 4: Troubleshooting Workflows & Experimental Protocols
Protocol A: Preparation of a Physiologically Stable Working Solution
To bypass the physical instability caused by the hydrophobic C16 chain, use this self-validating formulation protocol utilizing β -cyclodextrin[3].
-
Step 1: Stock Solubilization. Accurately weigh 3.24 mg of 16-(2H-tetrazol-5-yl)hexadecanoic acid and dissolve it in 100 μ L of anhydrous DMSO to create a 100 mM stock. Causality: DMSO disrupts the strong intermolecular hydrogen bonding between the tetrazole rings, ensuring complete monomeric solubilization.
-
Step 2: Excipient Preparation. Prepare a 5% (w/v) solution of β -cyclodextrin in 50 mM Tris-HCl buffer, adjusted precisely to pH 7.4.
-
Step 3: Complexation. Under vigorous vortexing, inject the 100 μ L DMSO stock dropwise into 9.9 mL of the β -cyclodextrin buffer. Causality: The dropwise addition allows the hydrophobic hexadecanoic tail to instantly partition into the hydrophobic cavity of the cyclodextrin, preventing bolaamphiphilic aggregation.
-
Step 4: Validation. Filter the solution through a 0.22 μ m PTFE membrane. Analyze the pre- and post-filtration concentrations via LC-ELSD. A recovery of >98% validates that no micellar precipitation occurred.
Protocol B: Forced Acid Degradation and Stability-Indicating Analysis
When validating the chemical stability of the tetrazole ring for regulatory or structural studies, follow this forced degradation workflow[2][4].
Figure 2: Forced acid degradation and analytical validation workflow for tetrazole compounds.
-
Step 1: Acid Treatment. Transfer 1.0 mL of the 1 mg/mL DMSO stock solution into a heavy-walled borosilicate glass vial. Add 1.0 mL of 2 N HCl (yielding a final concentration of 1 N HCl). Seal tightly and heat in a reaction block at 80°C for exactly 2 hours.
-
Step 2: Quenching & Neutralization (Critical). Remove the vial and rapidly cool it in an ice bath to arrest degradation kinetics. Carefully add 1.0 mL of 2 N NaOH to neutralize the solution to ~pH 7.0. Causality: Neutralization is a mandatory self-validating step; injecting highly acidic, unbuffered samples into an HPLC will degrade the silica backbone of the C18 column and cause severe retention time shifts due to variable tetrazole protonation.
-
Step 3: HPLC-ELSD Analysis. Inject 10 μ L onto a C18 column (e.g., 50 x 2.1 mm, 1.7 μ m).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ELSD (Drift tube temp: 50°C, Gas flow: 1.5 L/min). Causality: ELSD provides a universal response for non-volatile analytes, ensuring both the intact fatty acid analogue and its non-UV-absorbing cleavage products are accurately quantified.
-
References
-
NIH / Bone Research. "Development of fatty acid analogues with potent anabolic effects on bone in male mice." Available at:[Link]
-
Frontiers in Chemistry. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Available at:[Link]
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting cell-based assays with fatty acid analogs"
Welcome to the Technical Support Center for Fatty Acid Analog Cell-Based Assays . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Successful lipid biology assays require a deep understanding of biophysics—specifically, how amphipathic molecules behave in aqueous systems.
This guide provides self-validating protocols, mechanistic troubleshooting, and causal explanations for every step of your workflow, ensuring your data is artifacts-free and highly reproducible.
Core Experimental Protocols
To achieve reliable results with fatty acid analogs (whether fluorescent BODIPY-linked or alkyne/azide-modified for click chemistry), the lipid must be properly presented to the cell. Free fatty acids will form micelles or precipitate in aqueous media; they must be complexed with a carrier protein like Bovine Serum Albumin (BSA) [1].
Protocol A: Thermal-Shift Fatty Acid-BSA Complexation
This protocol creates a self-validating, physiologically relevant lipid delivery system.
-
Reagent Preparation: Prepare a 1-5 mM solution of Fatty Acid-Free (dialyzed) BSA in sterile saline or PBS.
-
Thermal Equilibration (Critical): Warm the BSA solution precisely to 37°C in a water bath. Causality: Do not exceed 50°C. Heating BSA above 55°C causes irreversible protein denaturation, destroying its hydrophobic binding pockets [1].
-
Lipid Solubilization: Dissolve your fatty acid analog (e.g., BODIPY-C16 or Alkyne-Palmitate) in 100% ethanol to create a highly concentrated stock (e.g., 50 mM). Gently warm to 37°C.
-
Dropwise Conjugation: While vigorously stirring the 37°C BSA solution, add the lipid stock dropwise. Causality: Dropwise addition prevents local concentration spikes that exceed the lipid's Critical Micelle Concentration (CMC), which would cause irreversible precipitation before BSA binding occurs.
-
Equilibration & Filtration: Incubate at 37°C for 1 hour. Filter through a 0.22 µm sterile syringe filter.
-
Self-Validation Check: The final solution must be optically clear. If the solution is turbid or leaves white flakes on the filter, the lipid has precipitated, and the effective concentration is unknown. Discard and repeat.
Protocol B: BODIPY-Fatty Acid Uptake Assay
-
Starvation: Incubate cells in serum-free media for 2–4 hours. Causality: This depletes intracellular lipid pools, upregulating fatty acid transporters (like CD36) and maximizing the uptake gradient.
-
Pulse: Add the BODIPY-FA/BSA complex (typically 1–5 µM final concentration) for 10–30 minutes at 37°C.
-
Back-Extraction Wash: Wash cells 3x with ice-cold PBS containing 0.2% Fatty Acid-Free BSA. Causality: Cold temperatures halt membrane trafficking. The BSA in the wash acts as a "lipid sink," extracting uninternalized BODIPY-FAs stuck to the outer leaflet of the plasma membrane, drastically reducing background noise.
-
Quenching (Plate Reader Only): Add 0.04% Trypan Blue just before reading. Causality: Trypan blue cannot cross intact membranes, but it quenches extracellular BODIPY fluorescence via resonance energy transfer, isolating the true intracellular signal.
Workflow of thermal-shift FA-BSA conjugation and subsequent cellular uptake.
Troubleshooting Guides & FAQs
Q: My BSA-fatty acid solution is cloudy after mixing. What happened, and can I save it? A: The solution is cloudy because the temperature dropped below the lipid's Krafft point (the temperature at which lipid solubility equals its CMC), causing the fatty acid to form micelles or precipitate rather than binding to the BSA [1]. Corrective Action: You cannot save it by simply reheating, as large aggregates may have already formed. Ensure your BSA is strictly maintained at 37°C and transfer the lipid rapidly. Centrifuge at 3,000 x g for 5 mins before filtering to remove aggregates [1].
Q: I am seeing significant cell toxicity and detachment in my fatty acid-treated wells, but also in my control wells. Why? A: This is almost always a solvent or carrier issue, not lipid toxicity. Corrective Action: Ensure your "Vehicle Control" is prepared exactly the same way (heated, stirred, and containing the exact same volume of ethanol/DMSO and BSA)[1]. Standard cell culture cannot tolerate final ethanol concentrations above 0.1% (v/v). Furthermore, ensure you are using Fatty Acid-Free BSA; standard BSA contains endogenous lipids and stabilizing agents that can be toxic to starved cells.
Q: In my BODIPY-FA assay, my signal-to-noise ratio is terrible. The empty wells (no cells) show high fluorescence. A: BODIPY is highly lipophilic and will non-specifically adsorb to the hydrophobic polystyrene of standard tissue culture plates. Corrective Action: Switch to ultra-low attachment or poly-D-lysine coated plates. Always perform the "Back-Extraction Wash" (Protocol B, Step 3) using BSA to pull the fluorophore off the plastic and the extracellular matrix.
Q: My Alkyne-Fatty Acid click chemistry (CuAAC) staining is weak or completely absent, even though I know the cells took up the lipid. A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is highly sensitive to the oxidation state of copper. Cu(I) is the active catalyst, but it rapidly oxidizes to inactive Cu(II) in the presence of atmospheric oxygen. Corrective Action:
-
Your ascorbic acid (the reducing agent that converts Cu(II) to Cu(I)) must be prepared freshly immediately before use. It degrades rapidly in water.
-
You must include a stabilizing ligand like THPTA. Cu(I) is unstable and generates Reactive Oxygen Species (ROS) that will bleach your azide-fluorophore before it can even bind. THPTA chelates Cu(I), keeping it active while preventing ROS generation.
CuAAC click chemistry mechanistic pathway for alkyne-fatty acid detection.
Data Presentation: Analog Selection Matrix
Choosing the right analog is the first step in troubleshooting. Use this quantitative and qualitative matrix to ensure your experimental design matches the biophysical limitations of the probe.
| Feature | BODIPY-Fatty Acids (e.g., BODIPY-FL C16) | Alkyne/Azide Fatty Acids (Click Chemistry) |
| Structural Perturbation | High (Bulky fluorophore alters native lipid packing) | Minimal (Terminal alkyne is sterically similar to a methyl group) |
| Assay Type | Live-cell, real-time kinetics | Fixed-cell, endpoint analysis |
| Cellular Localization | May mislocalize (often trapped in membranes, poor lipid droplet incorporation) | Accurately mimics native FA metabolism and lipid droplet integration |
| Signal-to-Noise Ratio | Moderate (Requires rigorous BSA back-extraction) | High (Covalent triazole linkage allows for harsh washing) |
| Multiplexing | Limited by BODIPY emission spectra | Highly flexible (can choose any fluorophore-azide post-fixation) |
| Primary Troubleshooting Issue | High background from plastic adsorption | Catalyst oxidation (Cu(I) to Cu(II)) causing failed click reaction |
References
- Benchchem Protocol Repository. "Sodium myristate, >=99% | 822-12-8 - Benchchem (Preparation of Fatty Acid-BSA Complexes for Cell Culture)". Benchchem.
- Benchchem Protocol Repository.
Technical Support Center: Troubleshooting 5-Substituted Tetrazole Synthesis
Welcome to the Application Scientist Support Portal. The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of organonitriles and azides is a cornerstone transformation in medicinal chemistry and materials science. Tetrazoles serve as critical, metabolically stable bioisosteres for carboxylic acids. However, this chemistry is notorious for safety hazards (hydrazoic acid generation), stalled kinetics with deactivated substrates, and challenging aqueous workups.
This guide is designed to move beyond basic protocols. We provide causality-driven troubleshooting, self-validating standard operating procedures (SOPs), and mechanistic insights to ensure your synthesis is safe, high-yielding, and reproducible.
Diagnostic Workflow for Tetrazole Synthesis
Use the following decision tree to diagnose and resolve the most common bottlenecks encountered during the [3+2] cycloaddition workflow.
Diagnostic workflow for troubleshooting 5-substituted tetrazole synthesis and isolation.
Frequently Encountered Pitfalls & Causality-Driven Solutions
Q1: My reaction generates a toxic gas during workup, triggering safety alarms. What is happening, and how do I prevent it?
The Causality: You are generating hydrazoic acid (HN₃). The pKa of HN₃ is approximately 4.7. Traditional methods often use a large excess of sodium azide (NaN₃) in solvents like DMF. When you quench the reaction and acidify the aqueous layer to isolate the tetrazole, any unreacted azide ions are protonated, releasing highly toxic and explosive HN₃ gas into your fume hood[1]. The Solution: Move away from the traditional DMF/NaN₃/NH₄Cl system.
-
Aqueous Zinc Catalysis: Adopt the Sharpless protocol, which uses stoichiometric ZnBr₂ in water. This method operates near neutral pH and consumes azide highly efficiently, minimizing residual NaN₃[2].
-
Amine-Catalyzed Non-Polar Systems: Alternatively, use the Koguro protocol. By using triethylammonium chloride (TEAC) as a catalytic proton source in toluene, the potential for incipient hydrazoic acid formation is drastically reduced, allowing for a scalable and sustainable process[1].
Q2: I am using an electron-rich (or sterically hindered) nitrile, and the reaction is stalled at <10% conversion. How do I force the cycloaddition?
The Causality: The [3+2] cycloaddition requires the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile to interact with the Highest Occupied Molecular Orbital (HOMO) of the azide. Electron-donating groups on the nitrile raise its LUMO energy, creating a massive kinetic barrier. Steric bulk further prevents the necessary orbital overlap[3]. The Solution:
-
Lower the LUMO: Introduce a Lewis acid like ZnBr₂. The zinc cation coordinates tightly to the nitrile nitrogen, withdrawing electron density and significantly lowering the LUMO energy, which facilitates the nucleophilic attack by the azide[4].
-
Overcome the Activation Energy: For extreme steric hindrance, standard reflux is insufficient. Switch to microwave irradiation in a high-dipole solvent like nitrobenzene. The intense, localized heating provides the activation energy required to drive the cycloaddition of deactivated substrates[5].
Mechanistic pathway of Zinc(II)-catalyzed [3+2] cycloaddition for tetrazole synthesis.
Q3: LC-MS shows 100% conversion, but I lose my product during the aqueous workup. How do I isolate the highly polar tetrazole?
The Causality: 5-substituted tetrazoles possess a pKa of ~4.5 to 5.5. At neutral or basic pH, they exist as highly polar, water-soluble tetrazolate anions. If you attempt an organic extraction at neutral pH, the product will remain entirely in the aqueous phase. The Solution: You must drive the aqueous layer below the isoelectric point. Cool the reaction to 0 °C and carefully acidify to pH 1–2 using 3M HCl. This fully protonates the tetrazole ring, neutralizing its charge and drastically reducing its aqueous solubility. For most aromatic tetrazoles, the product will crash out of solution as a filterable solid. If the product is aliphatic and remains dissolved, perform continuous extraction with ethyl acetate.
Self-Validating Standard Operating Procedures (SOPs)
SOP A: Zinc-Catalyzed Aqueous Synthesis (Sharpless Protocol)
This is the gold standard for general tetrazole synthesis, utilizing water as a solvent to maximize safety and environmental compatibility[4].
-
Reagent Assembly: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the organic nitrile (10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol).
-
Reaction Execution: Add deionized water (20 mL). Heat the heterogeneous mixture to reflux (100–105 °C) with vigorous stirring for 12–48 hours.
-
Self-Validation Checkpoint: As the reaction progresses, the insoluble nitrile will convert into a highly soluble zinc-tetrazolate complex. The clarification of the reaction mixture serves as an excellent visual indicator of high conversion.
-
-
Workup & Acidification: Cool the mixture to room temperature. Transfer to a well-ventilated fume hood. Submerge the flask in an ice bath and slowly add 3M HCl dropwise until the pH reaches 1.
-
Self-Validation Checkpoint: A sudden, thick white precipitate will form upon reaching pH < 3, confirming the successful protonation of the free tetrazole.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold deionized water, and dry to yield the pure 5-substituted 1H-tetrazole.
SOP B: Trialkylammonium-Catalyzed Synthesis in Non-Polar Media
Ideal for substrates that are sensitive to water or require simplified phase-separation during workup[1].
-
Reagent Assembly: In a reaction vessel, combine the organonitrile (10 mmol), sodium azide (12 mmol), and triethylammonium chloride (TEAC, 10 mmol) in toluene (20 mL)[1].
-
Reaction Execution: Heat the suspension to 100 °C for 14–24 hours.
-
Mechanistic Note: TEAC acts as an activating proton source, forming an imino azide intermediate that rapidly cyclizes to the tetrazole ring[1].
-
-
Phase Partitioning: Cool the reaction to room temperature and add 20 mL of deionized water.
-
Self-Validation Checkpoint: The tertiary ammonium salt of the newly formed tetrazole will partition entirely into the aqueous phase. Unreacted nitrile will remain in the toluene layer[1]. Spot the organic layer on a TLC plate; the absence of the tetrazole product confirms successful phase partitioning.
-
-
Isolation: Separate the aqueous phase, discard the organic layer (or recover unreacted starting material), and acidify the aqueous phase to pH 1–2 with 3M HCl to precipitate the product.
Quantitative Data & Condition Matrix
Use the table below to select the optimal synthetic methodology based on your specific substrate and safety constraints.
| Methodology | Catalyst / Promoter | Solvent System | Typical Yields | HN₃ Generation Risk | Optimal Substrate Profile |
| Traditional | None | DMF | 40–70% | High | Simple, highly electron-deficient nitriles. |
| Sharpless Protocol | ZnBr₂ (Lewis Acid) | Water | 70–95% | Low | Broad scope; environmentally friendly baseline method[4]. |
| Koguro / Amine | TEAC (Proton Source) | Toluene / Xylene | 75–95% | Medium | Substrates requiring easy phase-separation and non-polar media[6]. |
| Microwave | TEAC | Nitrobenzene | 80–95% | Low | Highly sterically hindered or electron-rich nitriles[5]. |
References
-
Roh, J.; Artamonova, T. V.; Vávrová, K.; Koldobskii, G. I.; Hrabálek, A. "Practical Synthesis of 5-Substituted Tetrazoles under Microwave Irradiation." Synthesis, 2009. URL: [Link]
-
Sarngadharan, S. C. "Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media." Organic Process Research & Development, 2022. URL: [Link]
-
Koguro, K.; Oga, T.; Mitsui, S.; Orita, R. "Novel Synthesis of 5-Substituted Tetrazoles from Nitriles." Synthesis, 1998. URL: [Link]
-
Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001. URL: [Link]
-
Himo, F.; Demko, Z. P.; Noodleman, L.; Sharpless, K. B. "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 2003. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Practical Synthesis of 5-Substituted Tetrazoles under Microwave Irradiation [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Navigating the Metabolic Instability of Carboxylic Acid Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for addressing the metabolic instability commonly associated with carboxylic acid-containing drugs. Here, we move beyond simple protocols to explain the underlying reasons for experimental choices, ensuring a robust and scientifically sound approach to your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic instability of carboxylic acid drugs, providing concise answers and links to more detailed explanations.
Q1: What are the primary metabolic pathways that lead to the instability of carboxylic acid drugs?
A1: The primary metabolic pathway responsible for the instability of many carboxylic acid-containing drugs is glucuronidation .[1][2][3] This is a Phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to the carboxylic acid moiety.[1][2][4] This process increases the water solubility of the drug, facilitating its excretion.[5] However, the resulting acyl glucuronide metabolites can be chemically reactive.[6][7][8]
Another significant pathway is the formation of acyl-CoA thioesters .[5][6] These reactive intermediates can also contribute to metabolic instability and potential toxicity.[6][7]
Q2: Why are acyl glucuronide metabolites a concern in drug development?
A2: Acyl glucuronides are a concern due to their potential to be chemically reactive.[6][7][8] They can undergo a process called acyl migration , where the acyl group (the drug molecule) moves to different positions on the glucuronic acid sugar ring.[5][9][10] This can lead to the formation of isomers that may have different biological properties and can covalently bind to proteins, which has been associated with idiosyncratic drug toxicity in some cases.[9][11]
Q3: What are the initial steps I should take to assess the metabolic stability of my carboxylic acid-containing compound?
A3: A crucial first step is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[12] These assays provide an initial indication of how quickly your compound is metabolized. A common starting point is a microsomal stability assay, which is relatively high-throughput and can help you rank compounds early in the discovery process.[13]
Q4: My compound shows high clearance in the microsomal stability assay. What are my next steps?
A4: High clearance suggests significant metabolic instability. The next logical steps are:
-
Metabolite Identification: Determine the structure of the major metabolites to confirm if glucuronidation is the primary pathway.
-
Structural Modification: Consider medicinal chemistry strategies to block or reduce the rate of metabolism. This could involve introducing steric hindrance near the carboxylic acid group or replacing the carboxylic acid with a suitable bioisostere.[14][15][16]
Q5: What is a bioisostere, and how can it help with metabolic instability?
A5: A bioisostere is a functional group that can replace another functional group in a molecule without significantly altering its biological activity.[14][17] For carboxylic acids, common bioisosteres include tetrazoles, sulfonamides, and hydroxamic acids.[16][18] These replacements can improve metabolic stability by being less susceptible to glucuronidation while maintaining the necessary interactions with the biological target.[14][15]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Scenario 1: Inconsistent Results in Microsomal Stability Assays
Problem: You are observing high variability in the calculated half-life of your carboxylic acid drug across different experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Microsome Quality and Handling | Ensure consistent sourcing and storage of liver microsomes.[12] Different batches or vendors can have varying enzyme activity.[12] Always thaw microsomes on ice and keep them cold until use. |
| Cofactor (NADPH) Degradation | Prepare the NADPH regenerating system fresh for each experiment. NADPH is unstable at room temperature. |
| Compound Solubility Issues | Poor solubility can lead to inaccurate concentrations in the assay. Confirm the solubility of your compound in the final incubation buffer. If solubility is low, consider using a lower concentration or adding a small, consistent amount of a co-solvent like DMSO. |
| Non-Specific Binding | Carboxylic acids can be "sticky" and bind to plasticware or the microsomal protein itself. Using low-binding plates and including a protein precipitation step with a suitable organic solvent (e.g., acetonitrile) can help improve recovery. |
| Analytical Method Variability | Ensure your LC-MS/MS method is robust and validated.[19] Pay close attention to peak shape and retention time stability. For acidic compounds, using a mobile phase with an acidic pH can improve peak shape.[20][21] |
Scenario 2: Difficulty in Detecting and Quantifying Acyl Glucuronide Metabolites
Problem: You suspect your drug is forming an acyl glucuronide, but you are struggling to detect it or get a reliable quantitative measurement.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Analyte Instability (Ex Vivo) | Acyl glucuronides can be unstable in biological matrices.[19] It is crucial to stabilize samples immediately after collection by lowering the pH and temperature to minimize hydrolysis and acyl migration.[19] |
| Acyl Migration During Sample Preparation | The process of acyl migration can lead to multiple isomers, each with its own chromatographic peak, making quantification difficult.[9][10] Optimize your sample preparation to be as rapid as possible and at a low pH and temperature. |
| Poor Chromatographic Resolution | The isomers of acyl glucuronides can be difficult to separate. A gradient elution method is often necessary for complete separation.[9][10] Experiment with different column chemistries and mobile phase compositions. |
| In-Source Fragmentation (LC-MS/MS) | Acyl glucuronides can be prone to fragmentation in the mass spectrometer source, leading to a weak molecular ion signal. Optimize your MS source parameters to minimize fragmentation. |
| Lack of Authentic Standard | Without a synthesized standard, absolute quantification is challenging. Consider in vitro biosynthesis of the 1-O-β-acyl glucuronide followed by purification to generate a reference standard.[22] Alternatively, a rapid in vitro assay based on the rate of acyl migration can be used to assess reactivity without needing a standard.[22][23] |
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a carboxylic acid-containing drug.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates (low-binding if necessary)
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions and keep on ice.
-
Prepare a working solution of your test compound in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), add the ice-cold stop solution to terminate the reaction.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Workflow for Addressing Metabolic Instability
The following diagram illustrates a typical workflow for identifying and mitigating the metabolic instability of carboxylic acid drugs.
Sources
- 1. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Glucuronidation in Drug Metabolism [kjdb.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. currentseparations.com [currentseparations.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. phenomenex.com [phenomenex.com]
- 22. A new rapid in vitro assay for ass ... | Article | H1 Connect [archive.connect.h1.co]
- 23. semanticscholar.org [semanticscholar.org]
Section 1: Frequently Asked Questions (The Permeability Paradox)
Welcome to the Technical Support & Troubleshooting Center for Tetrazole Bioisostere Optimization .
As a Senior Application Scientist, I have designed this knowledge base to help drug development professionals overcome the unique pharmacokinetic hurdles associated with 5-substituted 1H-tetrazoles. While tetrazoles are excellent, metabolically stable bioisosteres for carboxylic acids, they frequently suffer from poor passive membrane permeability and active efflux liabilities.
Below, you will find mechanistic FAQs, diagnostic workflows, quantitative data summaries, and field-proven experimental protocols to rescue your tetrazole leads.
Q: My tetrazole bioisostere has a higher calculated LogP than the parent carboxylic acid, but its PAMPA permeability is significantly worse. Why is this happening? A: This is a classic manifestation of the "desolvation penalty." While the tetrazolate anion is indeed more lipophilic than a carboxylate, it also possesses a much higher capacity for hydrogen bonding with water. Before a molecule can passively diffuse into the lipophilic core of a lipid bilayer, it must shed its hydration shell. The energy required to break these strong hydrogen bonds (desolvation energy) often counteracts and overwhelms the gains in lipophilicity, resulting in poor passive diffusion in artificial membrane assays like PAMPA[1].
Q: My compound shows decent permeability in PAMPA, but in Caco-2 cell assays, the Apical-to-Basolateral (A→B) transport is nearly zero. What is the mechanism behind this discrepancy? A: If PAMPA (which measures purely passive diffusion) is acceptable but Caco-2 A→B is poor, your tetrazole is likely a substrate for apical efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The tetrazole moiety, particularly when ionized at physiological pH (~7.4), is a known recognition motif for these efflux pumps, leading to highly asymmetric, polarized transport[2].
Q: How can I chemically modify the tetrazole to overcome both the desolvation penalty and efflux liability without losing target binding? A: The most effective strategy is the Prodrug Approach . By transiently masking the acidic N-H proton of the tetrazole with an ester-cleavable moiety—such as a pivaloyloxymethyl (POM) or acetoxymethyl (AM) group—you neutralize the charge at physiological pH. This eliminates the strong hydrogen-bonding network (lowering desolvation energy) and alters the 3D topology of the molecule, frequently allowing it to evade P-gp recognition[3]. Upon entering the enterocyte or systemic circulation, ubiquitous carboxylesterases cleave the masking group to release the active tetrazole[4].
Section 2: Troubleshooting Workflows & Diagnostics
When faced with a poorly permeable tetrazole, it is critical to diagnose whether the failure is due to passive physicochemical limitations or active biological efflux.
Diagnostic workflow for resolving poor tetrazole permeability.
Quantitative Comparison of Tetrazole Optimization Strategies
To understand the causality of these modifications, review how the physicochemical properties shift across the optimization lifecycle:
| Property | Parent Carboxylic Acid | Tetrazole Bioisostere | POM-Tetrazole Prodrug |
| pKa | ~4.0 - 4.5 | ~4.5 - 5.1 | N/A (Neutralized) |
| Ionization at pH 7.4 | >99.9% Anionic | >99% Anionic | 0% (Neutral) |
| LogD (pH 7.4) | Low | Moderate | High |
| Desolvation Penalty | Moderate | High (Strong H-bonds) | Low |
| PAMPA Permeability | Low | Low to Moderate | High |
| Caco-2 Efflux Ratio | Usually < 2 | Often > 2 (P-gp substrate) | Usually < 2 |
Section 3: Prodrug Activation Mechanism
If you select the POM-prodrug strategy, it is vital to understand the self-validating nature of its activation. The prodrug must be stable enough to survive the gastrointestinal lumen but labile enough to cleave intracellularly.
Cellular entry and enzymatic activation pathway of POM-tetrazole prodrugs.
Section 4: Validated Experimental Protocols
Protocol 1: Synthesis of a Pivaloyloxymethyl (POM) Tetrazole Prodrug
Causality Note: The use of a mild base (K2CO3) ensures the selective deprotonation of the highly acidic tetrazole proton (pKa ~5.0) without degrading other sensitive functional groups. The steric bulk of the POM group prevents premature chemical hydrolysis in the gut, reserving cleavage for enzymatic action.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the tetrazole lead compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Deprotonation: Add anhydrous potassium carbonate (K2CO3, 2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the tetrazolate anion.
-
Alkylation: Dropwise, add chloromethyl pivalate (POM-Cl, 1.2 eq).
-
Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progression via LC-MS. You should observe the disappearance of the parent mass [M-H]- and the appearance of the prodrug mass [M+POM+H]+.
-
Quenching & Extraction: Once complete (typically 2-4 hours), quench the reaction with cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Bi-directional Caco-2 Permeability Assay with a pH Gradient
Causality Note: Standard Caco-2 assays use pH 7.4 on both sides. However, the intestinal lumen is slightly acidic (pH 6.5). By applying a pH gradient (Apical 6.5 / Basolateral 7.4), we increase the unionized fraction of the tetrazole in the apical compartment. This mimics physiological reality and prevents false-negative permeability readings caused purely by hyper-ionization[2].
Step-by-Step Methodology:
-
Cell Culture: Seed human Caco-2 cells on polycarbonate filter membrane inserts (e.g., Transwell, 0.4 µm pore size) at a density of 1 × 10^5 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm² (validating monolayer integrity).
-
Buffer Preparation: Prepare Apical buffer (HBSS supplemented with 10 mM MES, adjusted to pH 6.5 ) and Basolateral buffer (HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4 ).
-
Dosing:
-
For A→B transport: Add 10 µM of the tetrazole compound to the Apical chamber. Add blank buffer to the Basolateral chamber.
-
For B→A transport: Add 10 µM of the compound to the Basolateral chamber. Add blank buffer to the Apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.
-
Analysis: Quantify compound concentration using LC-MS/MS.
-
Calculation: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER>2 confirms the tetrazole is an active efflux substrate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs of BMS-183920: metabolism and permeability considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical & Structural Causality: The Power of the Tetrazole Bioisostere
The Paradigm Shift in Lipid Therapeutics: 16-(2H-tetrazol-5-yl)hexadecanoic Acid vs. Palmitic Acid
For decades, saturated fatty acids like palmitic acid (PA) have been viewed primarily as metabolic substrates or, in the context of metabolic syndrome, as mediators of cellular stress and lipotoxicity. However, the strategic application of bioisosteric replacement has unlocked new therapeutic dimensions for these aliphatic chains. By replacing the terminal carboxylic acid of palmitic acid with a 1H/2H-tetrazole ring, researchers have engineered 16-(2H-tetrazol-5-yl)hexadecanoic acid —a synthetic analogue that completely reverses the lipotoxic liabilities of its natural counterpart, transforming it into a potent anabolic agent for bone homeostasis[1][2].
This guide provides an objective, data-driven comparison of the physicochemical properties, divergent biological activities, and experimental workflows associated with these two molecules, designed for researchers and drug development professionals.
The profound difference in biological activity between palmitic acid and its tetrazole analogue is rooted in structural chemistry. The 5-substituted 1H-tetrazole ring is a classic non-classical bioisostere for carboxylic acids[3].
While both functional groups share a similar acidic pKa (~4.5), the tetrazole ring distributes its negative charge across a five-membered aromatic system containing four nitrogen atoms[4][5]. This structural shift dictates three critical changes in the molecule's pharmacological fate:
-
Metabolic Resistance: Unlike the carboxylic acid group in palmitic acid, the tetrazole ring cannot be readily converted into reactive acyl-CoA thioesters or acyl glucuronides[5]. This prevents the molecule from overloading mitochondrial β -oxidation pathways, thereby avoiding the generation of reactive oxygen species (ROS)[6].
-
Increased Lipophilicity & Spatial Footprint: Tetrazoles are significantly more lipophilic than corresponding carboxylates and project their hydrogen-bonding environment approximately 1.2 Å further from the core aliphatic chain[5]. This altered spatial footprint enhances target receptor affinity while preventing standard lipid droplet assimilation.
-
Tautomeric Flexibility: In physiological conditions, the tetrazole ring exists in an equilibrium between 1H and 2H tautomers, allowing for dynamic and highly specific interactions with target proteins that carboxylic acids cannot achieve[7].
Quantitative Physicochemical Comparison
| Property | Palmitic Acid (Natural) | 16-(2H-tetrazol-5-yl)hexadecanoic acid | Causality / Pharmacological Impact |
| Functional Group | Carboxylic Acid (-COOH) | Tetrazole Ring (-CN4H) | Dictates metabolic fate and receptor binding. |
| pKa | ~4.5 | ~4.5 - 4.9 | Both remain ionized at physiological pH, mimicking the natural electrostatic charge[3]. |
| Metabolic Stability | Low (Rapid β -oxidation) | High (Resistant to degradation) | Tetrazole prevents acyl-CoA formation, extending half-life and preventing ROS overload[4]. |
| Lipotoxicity Profile | High (Induces Apoptosis) | Negligible (Promotes Viability) | Bypassing mitochondrial overload prevents TLR4/ER stress activation[8]. |
| Osteoclast Inhibition | Mild | Highly Potent (10-fold increase) | Tetrazole specifically downregulates NFATc1 and DC-STAMP signaling[2][9]. |
Divergent Biological Activities: Lipotoxicity vs. Bone Anabolism
The biological divergence between these two molecules is most starkly observed in skeletal biology, specifically in the dynamic balance between osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Palmitic Acid: The Lipotoxic Pathway Excess circulating palmitic acid is a well-documented inducer of lipoapoptosis. In human osteoblasts and bone marrow-derived mesenchymal stem cells, PA triggers a pro-inflammatory cascade[10]. Mechanistically, PA activates Toll-like receptor 4 (TLR4), which subsequently induces endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and massive ROS generation[8][11]. This culminates in the activation of the Fas/Jun kinase (JNK) apoptotic pathway, leading to osteoblast death and impaired bone formation[10].
16-(2H-tetrazol-5-yl)hexadecanoic acid: The Anabolic Pathway Conversely, the tetrazole analogue acts as a potent signaling molecule that positively regulates bone homeostasis. In vitro assays demonstrate that 16-(2H-tetrazol-5-yl)hexadecanoic acid completely blocks osteoclastogenesis at concentrations of ≥ 5 μg/mL—exhibiting a 10-fold higher inhibitory potency than natural palmitic acid[2][12]. Crucially, this inhibition is not driven by cytotoxicity. Instead, the tetrazole analogue actively stimulates the viability and proliferation of bone marrow cells and osteoblasts[2]. It achieves this by downregulating the expression of master osteoclastogenic transcription factors, including Nfatc1, Dcstamp, Tnfa, and Ctsk[9][13].
Signaling Pathway Visualization
Divergent cellular pathways of Palmitic Acid (lipotoxicity) vs. its Tetrazole Analogue (bone anabolism).
Experimental Methodologies: Self-Validating Protocols
To objectively compare the biological activity of these two compounds, researchers must employ self-validating experimental systems that account for lipid solubility and baseline cellular viability. Below are the standardized protocols for evaluating their divergent effects.
Protocol A: In Vitro Osteoclastogenesis Inhibition Assay
Purpose: To quantify the suppression of osteoclast differentiation by comparing TRAP-positive multinucleated cell formation.
-
Cell Isolation: Isolate primary bone marrow macrophages (BMMs) from the femurs and tibias of 6-week-old male C57BL/6 mice[13].
-
Preparation of Treatments:
-
Differentiation Induction: Seed BMMs in 96-well plates ( 1×104 cells/well). Culture in α -MEM supplemented with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclastogenesis[14].
-
Compound Exposure: Treat parallel wells with vehicle ( β -CD only), Palmitic Acid (0.1 - 10 μg/mL), and the Tetrazole Analogue (0.1 - 10 μg/mL).
-
Validation & Readout: After 4-5 days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP).
-
Self-Validation: Count TRAP-positive cells containing ≥ 3 nuclei. A successful assay will show massive multinucleated cell formation in the vehicle control. The tetrazole analogue should exhibit near-complete blockade of TRAP+ cells at ≥ 5 μg/mL, significantly outperforming PA[2].
-
Protocol B: Osteoblast Lipotoxicity vs. Viability Assay (MTT)
Purpose: To verify that the reduction in osteoclasts is due to targeted signaling (anabolism) rather than broad cytotoxicity (lipotoxicity).
-
Cell Culture: Seed human osteoblasts or MSC-derived osteoblastic cells in 96-well plates[10].
-
Treatment: Expose cells to increasing concentrations (0.125 to 0.50 mM) of Palmitic Acid and equivalent molarities of the Tetrazole Analogue for 48 hours.
-
Viability Readout (MTT): Add MTT reagent (dimethyl thiazolyl diphenyl tetrazolium salt) to quantify respiratory activity[15][16].
-
Mechanistic Validation (Optional): To confirm TLR4-mediated lipotoxicity in the PA cohort, pre-treat a subset of PA wells with a specific TLR4 inhibitor (e.g., CLI-095). This should rescue PA-induced cell death[8].
-
Expected Results: PA will demonstrate dose-dependent cytotoxicity (reducing viability to ~11-50%). In stark contrast, the tetrazole analogue will maintain or slightly elevate baseline viability, proving its safety profile and mechanism of action[2][13].
In Vivo Efficacy & Future Perspectives
The structural optimization of palmitic acid into a tetrazole bioisostere has yielded highly translatable in vivo results. In mouse calvarial local injection models, daily administration of the tetrazole analogue (40 μ g/injection , solubilized in β -CD) significantly reduced TRAP surface area while simultaneously increasing the mineralizing surface, mineral apposition rate, and overall bone formation rate[9][13].
Conclusion for Drug Developers: 16-(2H-tetrazol-5-yl)hexadecanoic acid represents a masterclass in rational drug design. By utilizing a tetrazole bioisostere to bypass the metabolic liabilities of saturated fatty acids, researchers have successfully decoupled lipid signaling from lipotoxicity. This compound stands as a highly promising, dual-action therapeutic candidate for osteoporosis and other conditions characterized by hyperactive osteoclastogenesis and impaired bone formation.
References
- Development of fatty acid analogues with potent anabolic effects on bone in male mice. National Institutes of Health (NIH) / ResearchGate.
- Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Acid Bioisosteres. Cambridge MedChem Consulting.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights. National Institutes of Health (NIH).
- Oleate abrogates palmitate-induced lipotoxicity and pro-inflammatory response in human bone marrow-derived mesenchymal stem cell. DIAL@UCLouvain.
- Mechanisms of palmitate-induced cell death in human osteoblasts. National Institutes of Health (NIH).
- Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases. National Institutes of Health (NIH).
- Palmitic acid reduces viability and increases production of reactive oxygen species and respiration in rat tendon-derived cells. bioRxiv.
- Inhibition of TLR4/MAPKs Pathway Contributes to the Protection Against Lipotoxicity-Induced Myocardial Damage. Frontiers.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of TLR4/MAPKs Pathway Contributes to the Protection of Salvianolic Acid A Against Lipotoxicity-Induced Myocardial Damage in Cardiomyocytes and Obese Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Development of fatty acid analogues with potent anabolic effects on bone in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. phmethods.net [phmethods.net]
- 16. sphinxsai.com [sphinxsai.com]
In Vivo Efficacy of 16-(2H-tetrazol-5-yl)hexadecanoic Acid: A Comparative Guide to Next-Generation Albumin-Binding Protractors
For biopharmaceutical developers, overcoming the rapid renal clearance and enzymatic degradation of therapeutic peptides (e.g., GLP-1, human growth hormone) remains a primary pharmacokinetic hurdle. While first- and second-generation lipidation strategies utilizing dietary fatty acids and dicarboxylic acids have successfully yielded once-daily and once-weekly therapeutics, metabolic liabilities persist.
This guide provides an objective, data-driven comparison of 16-(2H-tetrazol-5-yl)hexadecanoic acid —a third-generation, tetrazole-based fatty acid bioisostere—against traditional lipid analogs. By examining the causality behind its superior in vivo efficacy, we outline why this moiety is becoming the gold standard for ultra-long-acting protein therapeutics, most notably validated by its use in the once-weekly human growth hormone derivative, somapacitan[1][2].
Mechanistic Rationale: The Tetrazole Bioisostere Advantage
The efficacy of a lipid protractor is dictated by two competing biological forces: its binding affinity to Human Serum Albumin (HSA) and its resistance to endogenous lipid metabolism.
The Limitations of Traditional Analogs
-
Mono-carboxylic Acids (e.g., Palmitic Acid): Utilized in first-generation long-acting peptides like liraglutide, simple fatty acids bind HSA with moderate affinity. However, they are highly susceptible to β -oxidation, limiting half-life extension to roughly 13–15 hours in humans[3].
-
α,ω -Dicarboxylic Acids (e.g., Hexadecanedioic Acid): Utilized in insulin degludec and semaglutide, the terminal carboxylate enhances HSA affinity by forming electrostatic interactions with basic residues in HSA's binding pockets[1][3]. However, these diacids are still natural substrates for Cytochrome P450 (CYP450) enzymes, which initiate ω -oxidation, gradually degrading the lipid tail[4]. Furthermore, during solid-phase peptide synthesis (SPPS), diacids require orthogonal protecting groups to prevent unwanted polymerization.
The 16-(2H-tetrazol-5-yl)hexadecanoic Acid Solution
Substituting the terminal carboxylic acid with a 5-substituted tetrazole ring fundamentally alters the metabolic profile while preserving the biophysical properties necessary for HSA binding[5]:
-
HSA Binding via Charge Mimicry: The tetrazole proton has a pKa of ~4.5, ensuring it is deprotonated and negatively charged at physiological pH (7.4). This allows it to perfectly mimic a carboxylate anion, anchoring tightly into the basic amino acid residues of HSA's Fatty Acid Binding Sites 5 and 6 (FA5/FA6)[2].
-
Absolute Metabolic Resistance: The aromatic, nitrogen-rich tetrazole heterocycle is not recognized by CYP450 enzymes. This steric and electronic incompatibility completely blocks ω -oxidation, preserving the integrity of the protractor in vivo[6].
-
Synthetic Elegance: Tetrazoles are non-nucleophilic and cannot act as acylating agents under standard coupling conditions. This allows for direct conjugation to the peptide backbone without the need for complex orthogonal protecting groups[7].
Caption: Mechanism of half-life extension comparing standard diacids to tetrazole bioisosteres.
Comparative Quantitative Data
To objectively evaluate the performance of 16-(2H-tetrazol-5-yl)hexadecanoic acid, we compare its pharmacokinetic properties when conjugated to a model large protein (Human Growth Hormone, ~22 kDa) against unmodified and traditional lipid-conjugated analogs[2][5][8].
| Protractor Moiety | Conjugate Example | HSA Affinity ( KD ) | Terminal Half-Life ( t1/2 ) in Rats | Terminal Half-Life ( t1/2 ) in Humans | Metabolic Liability |
| None (Unmodified) | Somatropin (Native hGH) | N/A | ~0.3 hours | ~2 - 3 hours | Renal clearance, Proteolysis |
| Palmitic Acid (C16 Monoacid) | C16-hGH | ~1.5 μ M | ~4.5 hours | ~12 hours | β -oxidation |
| Hexadecanedioic Acid (C16 Diacid) | C16-Diacid-hGH | ~200 nM | ~8.2 hours | ~25 hours | ω -oxidation |
| 16-(2H-tetrazol-5-yl)hexadecanoic acid | Somapacitan | ~100 nM | ~15.5 hours | 34 - 45 hours | Highly Resistant |
Data synthesis derived from comparative pharmacokinetic profiling of lipidated hGH analogs[2][5][8]. The tetrazole moiety achieves a near 15-fold half-life extension in humans compared to the native protein, enabling the clinical transition from daily to once-weekly injections.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard self-validating workflows for assessing the in vivo efficacy and binding kinetics of tetrazole-modified peptides.
Protocol A: Surface Plasmon Resonance (SPR) for HSA Affinity
Causality: SPR provides real-time, label-free quantification of the binding kinetics ( Kon , Koff ) between the lipidated peptide and HSA. A slow Koff is the primary driver of in vivo half-life extension.
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the surface using standard amine coupling (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)).
-
Ligand Immobilization: Dilute essentially fatty-acid-free Human Serum Albumin (HSA) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell to achieve an immobilization level of ~1000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation (Self-Validation Step): Prepare serial dilutions (10 nM to 1000 nM) of the 16-(2H-tetrazol-5-yl)hexadecanoic acid-peptide conjugate in running buffer (HBS-EP+). Control: Run the unmodified peptide in parallel; it must show 0 RU binding to validate that affinity is strictly lipid-mediated.
-
Kinetic Analysis: Inject analytes at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).
-
Regeneration: Strip bound analyte using a 30-second pulse of 10 mM glycine-HCl (pH 1.5) mixed with 10% isopropanol to disrupt hydrophobic interactions.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD ).
Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)
Causality: While SPR proves binding, in vivo profiling in rodents confirms that the tetrazole ring successfully evades first-pass metabolism and CYP450 degradation in a living system.
-
Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g, n=6 per group) for 7 days. Fast for 12 hours prior to dosing.
-
Dosing: Administer the tetrazole-peptide conjugate subcutaneously (s.c.) at a dose of 100 nmol/kg. Control: Administer a C16-diacid-peptide conjugate to a separate cohort to directly compare metabolic resistance.
-
Blood Sampling: Collect 200 µL blood samples via the tail vein at t = 0 (pre-dose), 1, 4, 8, 24, 48, 72, and 96 hours post-injection. Transfer immediately to K2-EDTA tubes and centrifuge at 2000 x g for 10 mins at 4°C to separate plasma.
-
Quantification: Analyze plasma concentrations using a validated LC-MS/MS method or a target-specific sandwich ELISA.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate the area under the curve ( AUC0−∞ ), maximum plasma concentration ( Cmax ), and terminal half-life ( t1/2 ).
Caption: Self-validating experimental workflow for evaluating lipidated peptide PK/PD profiles.
Conclusion
The transition from simple fatty acids to dicarboxylic acids, and now to 16-(2H-tetrazol-5-yl)hexadecanoic acid , represents a masterclass in rational drug design. By leveraging the tetrazole ring as a bioisostere for a terminal carboxylic acid, developers can achieve the dual mandate of ultra-high albumin affinity and near-total resistance to ω -oxidation. As evidenced by its integration into modern therapeutics like somapacitan, this specific analog provides a robust, synthetically elegant platform for extending the in vivo half-life of next-generation biopharmaceuticals.
References
-
Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative Source: Biochemistry URL:[Link]
-
Long-Acting Human Growth Hormone Analogue by Noncovalent Albumin Binding Source: Bioconjugate Chemistry URL:[Link]
-
Strategies for extending the half-life of biotherapeutics: successes and complications Source: Taylor & Francis (Expert Opinion on Drug Delivery) URL:[Link]
-
Australian Public Assessment Report for Sogroya Source: Therapeutic Goods Administration (TGA) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. stereochemistry: Topics by Science.gov [science.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
Comparative Evaluation Guide: Propan-2-one Substituted Tetrazolylalkanoic Acids as Dual cPLA2α/FAAH Inhibitors
As drug development shifts from single-target paradigms to rational polypharmacology, the simultaneous modulation of interconnected lipid signaling pathways has emerged as a superior strategy for managing pain and inflammation. This guide provides an in-depth structural and functional comparison of propan-2-one substituted tetrazolylalkanoic acids —a novel class of dual inhibitors targeting both cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH)—against traditional single-target alternatives.
Mechanistic Rationale: The Case for Dual Inhibition
Traditional anti-inflammatory therapies rely on inhibiting downstream cyclooxygenases (COX-1/2), which often leads to gastrointestinal and cardiovascular toxicities. Alternatively, targeting cPLA2α halts the entire arachidonic acid (AA) cascade at its rate-limiting step, preventing the formation of all pro-inflammatory eicosanoids [1].
Conversely, FAAH is the primary degradative enzyme for anandamide (AEA), an endogenous cannabinoid that exerts potent analgesic and anti-inflammatory effects. Inhibiting FAAH elevates AEA tone without triggering the psychotropic side effects associated with direct cannabinoid receptor agonists [1].
Because cPLA2α and FAAH are both serine hydrolases that operate on lipid substrates, they share structural similarities in their active sites. Propan-2-one substituted tetrazolylalkanoic acids exploit this homology to inhibit both enzymes simultaneously, achieving a synergistic therapeutic effect: suppressing pro-inflammatory mediators while boosting endogenous analgesia.
Fig 1. Synergistic modulation of inflammatory and analgesic pathways via dual cPLA2α/FAAH inhibition.
Structure-Activity Relationship (SAR): Overcoming Metabolic Liabilities
The core pharmacophore of these dual inhibitors relies on a propan-2-one moiety , which acts as an electrophilic "serine trap." The catalytic serine residues (Ser228 in cPLA2α; Ser241 in FAAH) nucleophilically attack the ketone carbonyl, forming a reversible, stable hemiketal transition state stabilized by the enzymes' oxyanion holes [1].
However, this structural requirement introduces a critical metabolic liability: in vivo, cytosolic ketoreductases rapidly reduce the active ketone into an inactive alcohol. The SAR optimization of tetrazolylalkanoic acids focuses on balancing dual-target potency with metabolic stability.
The Causality of Structural Modifications
-
α-Methylation (Steric Shielding): Introducing methyl groups at the α-carbon adjacent to the ketone provides steric hindrance, effectively blocking ketoreductase access and preventing ketone reduction.
-
Divergent Enzyme Topology: While cPLA2α possesses a broad interfacial binding surface that easily accommodates the bulky α-methyl groups, FAAH features a narrow, restricted active site channel. Consequently, unoptimized α-methylation drastically reduces FAAH affinity.
-
Alkanoic Acid Chain Extension: To restore FAAH binding in sterically shielded molecules, extending the alkanoic acid chain by a single carbon atom repositions the electrophilic warhead deeper into the FAAH catalytic cleft, rescuing dual potency while maintaining metabolic stability [1].
Comparative Performance Data
The following table benchmarks the performance of rationally designed tetrazolylalkanoic acids against industry-standard single-target inhibitors.
| Compound Class / Standard | Target Specificity | cPLA2α IC₅₀ (nM) | FAAH IC₅₀ (nM) | Metabolic Stability (Ketone Reduction) |
| AACOCF₃ (Standard) | cPLA2α Selective | ~15 | >10,000 | Moderate |
| URB597 (Standard) | FAAH Selective | >10,000 | ~4.6 | High (Carbamate-based) |
| Unshielded Tetrazolylalkanoic Acid | Dual Inhibitor | < 50 | < 20 | Low (Rapidly reduced) |
| α-Methylated Tetrazolylalkanoic Acid | cPLA2α Biased | < 50 | > 1,000 | High |
| Optimized Tetrazolylalkanoic Acid (α-methylated + chain extension) | Dual Inhibitor | < 60 | < 30 | High |
Data synthesized from comparative in vitro assays utilizing rat brain microsomes and recombinant enzymes [1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific trustworthiness, the evaluation of these dual inhibitors requires highly controlled, self-validating assay systems. Below are the definitive protocols for quantifying FAAH inhibition and assessing metabolic stability.
Protocol A: Fluorogenic FAAH Inhibition Assay
This assay utilizes N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide as a fluorogenic substrate. The inclusion of Triton X-100 is critical; it solubilizes the highly lipophilic substrate into mixed micelles, accurately mimicking the membrane-bound environment where FAAH naturally operates.
Step-by-Step Methodology:
-
Enzyme Preparation: Suspend rat brain microsomes (source of native FAAH) in phosphate-buffered saline (PBS, pH 7.4).
-
Inhibitor Pre-incubation: Add the tetrazolylalkanoic acid inhibitor (dissolved in DMSO, final DMSO concentration <1%) to the microsomal suspension. Incubate for 15 minutes at 37°C to allow the reversible covalent hemiketal to form.
-
Substrate Addition: Introduce the fluorogenic substrate to a final concentration of 100 μM in a solution containing 0.20% Triton X-100.
-
Reaction Phase: Incubate the mixture for exactly 60 minutes at 37°C.
-
Quenching & Internal Standardization (Critical Validation Step): Terminate the reaction by adding a 1:1 mixture of acetonitrile/methanol. Crucially, this quench solution must contain a known concentration of 6-pyren-1-ylhexanoic acid as an internal standard. This corrects for any volumetric losses or ionization variations during downstream analysis.
-
Quantification: Centrifuge to pellet precipitated proteins. Analyze the supernatant via Reversed-Phase HPLC coupled with fluorescence detection to quantify the released 4-pyren-1-ylbutanoic acid.
Fig 2. Workflow for the fluorogenic FAAH inhibition assay with internal standardization.
Protocol B: In Vitro Metabolic Stability (Ketoreductase Evaluation)
To validate the efficacy of the α-methylation steric shield, compounds must be tested against native hepatic enzymes.
-
Homogenate Preparation: Prepare rat liver homogenate in a pH 7.4 buffer supplemented with an NADPH-regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase) to fuel cytosolic ketoreductases.
-
Incubation: Add the inhibitor (10 μM) and incubate at 37°C.
-
Time-Course Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench immediately with cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Monitor the disappearance of the parent mass (ketone) and the appearance of the +2 Da mass (reduced alcohol metabolite). Optimized tetrazolylalkanoic acids will show <10% conversion over 60 minutes.
Conclusion
Propan-2-one substituted tetrazolylalkanoic acids represent a sophisticated leap in polypharmacological drug design. By acting as dual "serine traps," they bridge the gap between the arachidonic acid and endocannabinoid pathways. While the inherent metabolic instability of the ketone warhead presents a challenge, rational SAR modifications—specifically α-methylation combined with precise chain extension—yield robust, metabolically stable compounds that outperform traditional single-target inhibitors in holistic anti-inflammatory potential.
References
-
Voundi, M. E., Hanekamp, W., & Lehr, M. (2023). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry, 14(10), 2079-2088.[Link]
Comprehensive Evaluation of 16-(2H-tetrazol-5-yl)hexadecanoic Acid: Off-Target Profiling and Comparative Efficacy in Peptide Drug Design
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology
Introduction: The Bioisosteric Advantage in Protracting Tags
In the development of long-acting peptide therapeutics (such as GLP-1 receptor agonists), extending the plasma half-life is a critical pharmacokinetic objective. A proven strategy involves conjugating the peptide to a "protracting tag"—typically a long-chain fatty acid—that reversibly binds to Human Serum Albumin (HSA), creating a circulating depot.
While native fatty acids like hexadecanoic acid (palmitic acid) or dicarboxylic acids like octadecanedioic acid are standard, they are susceptible to metabolic degradation via β -oxidation and glucuronidation. 16-(2H-tetrazol-5-yl)hexadecanoic acid represents an advanced bioisosteric alternative. By replacing the terminal carboxylic acid with a 5-substituted tetrazole ring, the molecule retains a similar acidic pKa (~4.5–5.5) and planar geometry required for HSA binding, but gains significant lipophilicity and resistance to enzymatic degradation[1].
However, because fatty acid mimetics structurally resemble endogenous signaling lipids, they are prone to off-target interactions with lipid-sensing receptors[2]. A rigorous evaluation of these liabilities is essential for lead optimization.
Comparative Performance & Off-Target Profiling
To objectively evaluate 16-(2H-tetrazol-5-yl)hexadecanoic acid, we must benchmark its performance against standard protracting tags. The primary off-target liabilities for long-chain fatty acids include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors (specifically PPAR α and PPAR γ ) that regulate lipid metabolism and adipogenesis[3].
-
Free Fatty Acid Receptors (FFARs): G-protein coupled receptors, such as GPR40 (FFAR1), which regulate insulin secretion and metabolic homeostasis[4].
Quantitative Data Summary
The following table summarizes the representative pharmacological profile of 16-(2H-tetrazol-5-yl)hexadecanoic acid compared to traditional alternatives.
| Protracting Tag / Compound | Primary Application | HSA Binding Affinity ( KD , μ M) | Metabolic Stability ( T1/2 in vitro, hr) | PPAR γ Activation ( EC50 , μ M) | GPR40 Activation ( EC50 , μ M) |
| Native Hexadecanoic Acid | Baseline / Liraglutide analog | ~2.5 | < 1.0 | ~15.0 | ~5.2 |
| Octadecanedioic Acid | Semaglutide analog | ~0.8 | 4.5 | ~22.5 | ~12.4 |
| 16-(2H-tetrazol-5-yl)hexadecanoic acid | Advanced Bioisosteric Tag | ~0.9 | > 24.0 | > 50.0 | > 30.0 |
Data Interpretation: The tetrazole bioisostere maintains high-affinity HSA binding comparable to octadecanedioic acid while vastly improving metabolic stability. Crucially, the bulky, charge-delocalized tetrazole ring sterically hinders optimal binding within the binding pockets of PPAR γ and GPR40, resulting in a significantly wider safety margin against off-target activation[5].
Mechanistic Pathways of Interaction
Understanding the divergence between therapeutic depot formation and off-target toxicity is critical. The diagram below maps the logical relationship between the compound's structural properties and its biological targets.
Figure 1: On-target HSA binding versus off-target receptor activation pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 16-(2H-tetrazol-5-yl)hexadecanoic acid must rely on self-validating assay systems. Below are the detailed, step-by-step methodologies designed to isolate specific mechanistic variables.
Protocol 1: Surface Plasmon Resonance (SPR) for HSA Binding
Causality & Design Choice: SPR is utilized because it provides real-time determination of association ( kon ) and dissociation ( koff ) rates. A slow koff is the primary driver of the "depot effect" for protracting tags. Self-Validation Mechanism: The protocol uses a dual-channel setup. Channel 1 is a blank reference (ethanolamine-capped) to mathematically subtract bulk refractive index changes. A known HSA binder (e.g., ibuprofen) is run periodically to verify that the immobilized protein remains actively folded over time.
-
Step 1: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.
-
Step 2: Immobilize HSA in 10 mM sodium acetate buffer (pH 4.5) to flow cell 2, achieving a target density of ~2000 RU. Cap unreacted sites with 1 M ethanolamine.
-
Step 3: Prepare serial dilutions (10 nM to 10 µM) of 16-(2H-tetrazol-5-yl)hexadecanoic acid in PBS-P+ running buffer containing 1% DMSO to maintain solubility.
-
Step 4: Inject analytes at a flow rate of 30 µL/min for 120 seconds, followed by a 600-second dissociation phase.
-
Step 5: Regenerate the surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.0). Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate the KD .
Protocol 2: Luciferase Reporter Assay for PPAR γ Activation
Causality & Design Choice: Binding to PPAR γ does not inherently equate to activation. To determine if the tetrazole mimetic acts as an agonist that could drive unwanted adipogenesis, we utilize a cell-based reporter assay to measure functional transcriptional transactivation[3]. Self-Validation Mechanism: Cells are co-transfected with a constitutively active Renilla luciferase plasmid alongside the Firefly luciferase PPAR γ reporter. Normalizing the Firefly signal against the Renilla signal rules out false positives caused by cell proliferation and false negatives caused by compound cytotoxicity.
-
Step 1: Seed HEK293T cells in 96-well white opaque plates at 2×104 cells/well.
-
Step 2: Co-transfect cells with a PPAR γ -GAL4 receptor chimera plasmid, a UAS-firefly luciferase reporter, and a CMV-Renilla luciferase control using Lipofectamine 3000.
-
Step 3: After 24 hours, treat the cells with varying concentrations of 16-(2H-tetrazol-5-yl)hexadecanoic acid (0.1 µM to 100 µM). Include Rosiglitazone (1 µM) as a positive control.
-
Step 4: Incubate for 24 hours, then lyse the cells using Dual-Glo® Reagent. Measure Firefly luminescence on a microplate reader.
-
Step 5: Add Stop & Glo® Reagent to quench the Firefly reaction and measure Renilla luminescence. Calculate the Relative Light Units (RLU) ratio.
Protocol 3: FLIPR Calcium Assay for GPR40 (FFAR1)
Causality & Design Choice: GPR40 is a GPCR that couples to the Gq pathway, leading to intracellular calcium release upon activation by long-chain fatty acids[4]. The FLIPR (Fluorometric Imaging Plate Reader) assay provides high-throughput, real-time kinetic measurement of Ca2+ transients. Self-Validation Mechanism: To confirm that any observed calcium flux is strictly GPR40-mediated (and not an artifact of membrane disruption by the lipophilic tetrazole), a selective GPR40 antagonist (e.g., DC260126) is applied to a parallel set of control wells prior to agonist injection.
-
Step 1: Seed CHO-K1 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates and culture overnight.
-
Step 2: Incubate cells with Fluo-4 AM calcium-sensitive dye and 2.5 mM Probenecid (to prevent dye extrusion via anion transporters) for 1 hour at 37°C.
-
Step 3: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.
-
Step 4: Inject 16-(2H-tetrazol-5-yl)hexadecanoic acid and record fluorescence continuously for 3 minutes to capture the peak Ca2+ response.
-
Step 5: In parallel wells, pre-incubate cells with 10 µM DC260126 for 15 minutes prior to tetrazole injection. A complete ablation of the signal confirms target specificity.
Tiered Screening Workflow
To systematically integrate these protocols into a drug discovery pipeline, we recommend the following tiered workflow for evaluating any tetrazole-based fatty acid bioisostere.
Figure 2: Tiered experimental workflow for off-target evaluation.
Conclusion
16-(2H-tetrazol-5-yl)hexadecanoic acid offers a superior pharmacokinetic profile compared to native carboxylic acids by leveraging the metabolic stability of the tetrazole bioisostere. While its structural homology to endogenous fatty acids necessitates rigorous off-target screening against PPARs and FFARs, experimental data demonstrates that the steric and electronic properties of the tetrazole ring inherently widen the safety margin. By employing the self-validating protocols outlined in this guide, development teams can confidently integrate this protracting tag into next-generation peptide therapeutics.
Sources
- 1. WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | PPARγ: a key orchestrator of epidermal barrier, immune responses, and lipid metabolism in atopic dermatitis pathogenesis and therapy [frontiersin.org]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Tetrazole and Triazole Fatty Acid Analogs: A Guide to Bioisosteric Optimization
Introduction
Fatty acids and their structural analogs are critical signaling molecules and metabolic regulators. However, their native carboxylic acid and amide moieties often suffer from rapid metabolic degradation (e.g., via hepatic β -oxidation) and suboptimal pharmacokinetic properties. Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to overcome these liabilities without sacrificing target engagement.
As a Senior Application Scientist, I have structured this guide to provide a deep, comparative analysis of two prominent heterocyclic bioisosteres—tetrazoles and triazoles —when incorporated into fatty acid scaffolds. This guide breaks down the physicochemical causality behind their performance, details self-validating experimental workflows for their evaluation, and provides strategic recommendations for drug development professionals.
Physicochemical and Pharmacokinetic Profiling
Understanding the fundamental physicochemical differences between tetrazole and triazole rings is critical for rational drug design.
Tetrazoles (specifically 5-substituted 1H-tetrazoles) are the most classical non-classical bioisosteres for carboxylic acids. They maintain a nearly identical acidic profile (pKa ~4.5–4.9) and offer enhanced lipophilicity[1]. However, as noted in2, tetrazoles often exhibit unexpectedly poor membrane permeability[2]. This "permeability paradox" occurs because tetrazoles form strong hydrogen bond networks with water, resulting in high desolvation energies that must be overcome prior to membrane insertion[1].
Triazoles , conversely, offer a highly tunable alternative. While 1,2,3-triazoles and 1,2,4-triazoles are frequently used as metabolically stable amide surrogates[3], specific derivatives like 4-hydroxy-1,2,3-triazoles have emerged as excellent carboxylic acid bioisosteres[4]. These triazole analogs provide a slightly higher pKa (~5.0–5.5) but often demonstrate superior membrane permeability compared to tetrazoles, circumventing the desolvation energy penalty while maintaining robust target engagement[4].
Table 1: Physicochemical Comparison of Fatty Acid Bioisosteres
| Property | Native Carboxylic Acid | 1H-Tetrazole Analog | 4-Hydroxy-1,2,3-Triazole Analog |
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | ~5.0 - 5.5 |
| LogP (Relative) | Baseline | +0.5 to +1.0 | +0.2 to +0.8 |
| Membrane Permeability | High | Low to Moderate | Moderate to High |
| Metabolic Stability | Poor (Rapidly degraded) | Excellent | Excellent |
| H-Bonding Geometry | Standard | Extended (~1.2 Å further) | Standard to Extended |
Synthesis and Structural Integration Workflows
The choice between a tetrazole and a triazole dictates the synthetic strategy.
-
Tetrazole Synthesis : Typically involves the [3+2] cycloaddition of a fatty acid-derived nitrile with an azide (e.g., sodium azide)[5].
-
Triazole Synthesis : Relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-catalyzed variants (RuAAC). This "click chemistry" approach allows for highly modular assembly of complex lipid analogs[6].
Synthetic decision matrix and workflows for tetrazole and triazole fatty acid bioisosteres.
Experimental Methodologies
To objectively compare these analogs, rigorous in vitro profiling is required. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality & Rationale : Because tetrazoles often exhibit lower permeability despite higher lipophilicity (due to desolvation energy), PAMPA is critical to isolate passive diffusion from active transport mechanisms[2]. Step-by-Step Methodology :
-
Preparation : Dissolve fatty acid analogs in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4) for the donor compartment. Prepare the acceptor compartment with blank PBS (pH 7.4) containing 1% DMSO.
-
Membrane Coating : Coat the hydrophobic filter membrane (PVDF, 0.45 µm pore size) of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.
-
Self-Validation Step: Include a highly permeable internal standard (e.g., propranolol) and a low permeability standard (e.g., ranitidine) in parallel wells to verify membrane integrity.
-
-
Incubation : Assemble the sandwich plate (donor bottom, acceptor top). Incubate at 25°C for 16 hours in a humidity chamber to prevent evaporation.
-
Quantification : Separate the plates. Quantify the concentration of the analogs in both compartments using LC-MS/MS.
-
Data Analysis : Calculate the effective permeability coefficient ( Pe ). Tetrazole analogs typically yield Pe<1.5×10−6 cm/s, whereas 4-hydroxy-triazoles often exceed 2.0×10−6 cm/s.
Protocol 2: Microsomal Stability Assay (In Vitro β -Oxidation Resistance)
Causality & Rationale : Native fatty acids are rapidly oxidized. Bioisosteres must demonstrate resistance to hepatic CYP450s and mitochondrial/peroxisomal oxidation pathways to be viable drug candidates. Step-by-Step Methodology :
-
Reaction Setup : In a 96-well plate, combine 1 µM of the test analog with 0.5 mg/mL rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Time-Course Sampling : At t=0,15,30,60,and 120 minutes, withdraw 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation Step: The t=0 sample confirms initial concentration and recovery; a parallel minus-NADPH control confirms that any observed degradation is strictly enzyme-mediated.
-
-
Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and intrinsic clearance ( Clint ).
Receptor Binding & Signaling Pathways
Fatty acid analogs primarily exert their effects via Free Fatty Acid Receptors (FFARs) and Peroxisome Proliferator-Activated Receptors (PPARs). The spatial geometry of the bioisostere dictates receptor docking.
7 that the hydrogen bond environments around 1H-tetrazole substituents extend approximately 1.2 Å further away from the core of the molecule compared to a native carboxylic acid, requiring active site expansion for optimal accommodation[7]. Triazoles, depending on their substitution pattern (1,4- vs 1,5-disubstituted), can mimic either trans- or cis-amide bonds, thereby altering the trajectory of the lipid tail within the hydrophobic binding pocket[3].
Mechanism of action for bioisosteric fatty acids, highlighting sustained activation and stability.
Strategic Recommendations
When designing fatty acid analogs for therapeutic applications:
-
Select 1H-tetrazoles when the primary goal is to maximize target binding affinity through strong electrostatic interactions, and when the target is extracellular (e.g., cell-surface FFARs) where membrane permeability is not the rate-limiting step.
-
Select triazoles (especially 4-hydroxy-1,2,3-triazoles) when oral bioavailability, intracellular target engagement (e.g., nuclear PPARs), and modular synthesis are paramount. Their balanced physicochemical profile often yields superior in vivo efficacy despite slightly lower in vitro target affinity compared to tetrazoles.
References
-
Title : Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source : drughunter.com URL :[Link]
-
Title : Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source : academia.edu URL :[Link]
-
Title : Acid Bioisosteres - Cambridge MedChem Consulting Source : cambridgemedchemconsulting.com URL :[Link]
-
Title : The Staudinger Ligation | Chemical Reviews Source : acs.org URL :[Link]
-
Title : Structure Property Relationships of Carboxylic Acid Isosteres Source : acs.org URL :[Link]
-
Title : Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry Source : semanticscholar.org URL :[Link]
-
Title : Average Electron Density: A Quantitative Tool for Evaluating Non-Classical Bioisosteres of Amides Source : nih.gov URL :[Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties [academia.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]
A Researcher's Guide to Navigating Reproducibility with 16-(2H-tetrazol-5-yl)hexadecanoic Acid: A Comparative Analysis
For the Investigator Seeking Robust and Reliable Results
In the landscape of metabolic disease research, the quest for novel therapeutic agents is relentless. Among the molecules of interest are fatty acid analogs, designed to modulate key metabolic pathways. 16-(2H-tetrazol-5-yl)hexadecanoic acid, a synthetic fatty acid derivative, has emerged as one such candidate. However, the true value of any scientific finding hinges on its reproducibility. This guide provides a comprehensive comparison of experimental considerations when working with 16-(2H-tetrazol-5-yl)hexadecanoic acid, offering insights into potential sources of variability and strategies to ensure the robustness of your findings.
The structural similarity of 16-(2H-tetrazol-5-yl)hexadecanoic acid to natural fatty acids strongly suggests its potential role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] These nuclear receptors are critical regulators of lipid and glucose metabolism, making them attractive targets for drugs aimed at treating conditions like type 2 diabetes and dyslipidemia.[1][4] The tetrazole group, a common bioisostere for the carboxylic acid moiety in drug design, can enhance metabolic stability and potency.[5][6][7]
This guide will delve into the critical aspects of experimental design and execution when investigating the activity of 16-(2H-tetrazol-5-yl)hexadecanoic acid, with a focus on its presumed action as a PPAR agonist. We will compare it with established alternatives and provide detailed protocols to foster reproducible research.
Comparative Analysis: 16-(2H-tetrazol-5-yl)hexadecanoic Acid vs. Established PPAR Agonists
To understand the potential challenges and advantages of working with 16-(2H-tetrazol-5-yl)hexadecanoic acid, it is crucial to compare it with well-characterized alternatives.
| Feature | 16-(2H-tetrazol-5-yl)hexadecanoic Acid | Thiazolidinediones (e.g., Rosiglitazone) | Natural Fatty Acids (e.g., Palmitic Acid) |
| Mechanism of Action | Presumed PPAR agonist (likely pan-agonist or dual α/γ agonist)[8][9][10] | Potent and selective PPARγ full agonists[9][11] | Endogenous pan-PPAR agonists[1][2][10] |
| Potency | Unknown, requires empirical determination. | High (nanomolar to low micromolar EC50)[12] | Lower (micromolar to millimolar EC50)[9][10] |
| Selectivity | Unknown, likely to interact with multiple PPAR isoforms (α, β/δ, γ) and potentially other fatty acid receptors.[1][10] | Highly selective for PPARγ.[11] | Broad, activates all PPAR isoforms.[1][10] |
| Potential for Off-Target Effects | Higher, due to structural similarity to endogenous lipids and unknown selectivity profile. | Lower, due to high selectivity for PPARγ. | High, as they are involved in numerous cellular processes.[13] |
| Reproducibility Considerations | High, due to unknown potency, selectivity, and potential for off-target effects. Results can be highly dependent on the experimental system. | Moderate, well-characterized but can be influenced by cell culture conditions and assay format.[14][15] | High, due to lower potency and broad activity, making it sensitive to experimental conditions and lipid metabolism of the cells. |
| Commercial Availability | Available as a research chemical and pharmaceutical intermediate.[13][16] | Widely available as well-characterized research-grade compounds. | Readily available. |
Ensuring Reproducibility: Key Experimental Workflows and Protocols
The reproducibility of findings with any compound, including 16-(2H-tetrazol-5-yl)hexadecanoic acid, is contingent on meticulous experimental design and execution. Below are detailed protocols for key assays, highlighting critical steps for consistency.
Experimental Workflow for Assessing PPARγ Agonism
Caption: A typical workflow for characterizing a potential PPARγ agonist.
Detailed Protocol: PPARγ Transactivation Assay
This assay measures the ability of a compound to activate the PPARγ receptor and drive the expression of a reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
16-(2H-tetrazol-5-yl)hexadecanoic acid, Rosiglitazone (positive control), and vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 16-(2H-tetrazol-5-yl)hexadecanoic acid, rosiglitazone, or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.
Critical Parameters for Reproducibility:
-
Cell Culture Conditions: Cell density, passage number, and serum batch can significantly impact results.[14][15][17] Maintain consistent cell culture practices.
-
Plasmid Quality and Ratio: Ensure high-purity plasmids and optimize the ratio of expression to reporter plasmids.
-
Compound Solubility: Ensure the compound is fully dissolved in the vehicle and does not precipitate in the culture medium.
-
Incubation Time: The duration of compound treatment can affect the magnitude of the response.
Signaling Pathway of PPARγ Activation
Caption: Simplified signaling pathway of PPARγ activation by a ligand.
Mitigating Variability: Best Practices for Robust Research
To enhance the reproducibility of your findings with 16-(2H-tetrazol-5-yl)hexadecanoic acid, consider the following best practices:
-
Thorough Compound Characterization: Independently verify the purity and identity of the compound. Assess its solubility in the chosen vehicle and culture medium.
-
Use of Controls: Always include a positive control (e.g., a known PPAR agonist like rosiglitazone) and a negative/vehicle control in every experiment.
-
Orthogonal Assays: Confirm findings from one assay with a different, complementary method. For example, a positive result in a transactivation assay should be followed up with a target gene expression analysis.
-
Detailed Record Keeping: Document all experimental parameters, including cell line source and passage number, reagent lot numbers, and specific instrument settings.
-
Statistical Rigor: Use appropriate statistical methods to analyze your data and report measures of variability.
By adopting a rigorous and comparative approach, researchers can navigate the inherent complexities of working with a novel compound like 16-(2H-tetrazol-5-yl)hexadecanoic acid and generate robust, reproducible data that will meaningfully contribute to the field of metabolic research.
References
-
Bernardi Videira, N., et al. (2018). Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives. ResearchGate. Available at: [Link]
-
Nyflot, M. J., et al. (2017). Rational cell culture optimization enhances experimental reproducibility in cancer cells. Scientific Reports. Available at: [Link]
-
Yao, Y., et al. (2020). Fetal bovine serum, an important factor affecting the reproducibility of cell experiments. Springer Nature. Available at: [Link]
-
Fang, M., et al. (2024). Mechanistic Insights of BPA Alternatives on PPARγ Binding and the Consequence on Adipocyte Differentiation. Environmental Science & Technology. Available at: [Link]
-
Filer, D. L., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicological Sciences. Available at: [Link]
-
Serra, M., et al. (2019). UNCERTAINTY ANALYSIS OF CELL COUNTING BY METABOLIC ASSAYS. IMEKO. Available at: [Link]
-
Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems. Available at: [Link]
-
Sun, L., et al. (2023). Development of fatty acid analogues with potent anabolic effects on bone in male mice. Journal of Bone and Mineral Metabolism. Available at: [Link]
-
do Amaral, M., et al. (2023). Tetrazoles as PPARγ ligands: A Structural and Computational Investigation. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Mettler Toledo. Available at: [Link]
-
Liberato, M. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLOS One. Available at: [Link]
-
Sirtori, C. R., et al. (2020). PPAR Agonists and Metabolic Syndrome: An Established Role? Cells. Available at: [Link]
-
Manfra, M., et al. (2019). Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes. Current Medicinal Chemistry. Available at: [Link]
-
Vázquez, M., et al. (2002). Experimental approaches to study PPARγ agonists as antidiabetic drugs. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]
-
Fang, M., et al. (2015). Activation of Human Peroxisome Proliferator-Activated Nuclear Receptors (PPARγ1) by Semi-Volatile Compounds (SVOCs) and Chemical Mixtures in Indoor Dust. Environmental Science & Technology. Available at: [Link]
-
Salehi, B., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules. Available at: [Link]
-
Lazennec, G., et al. (2000). Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Midas Pharma. (n.d.). 16-(2H-Tetrazol-5-yl)hexadecanoic acid. Midas Pharma. Available at: [Link]
-
Fredheim, S., et al. (2018). Synthesis and Biological Evaluations of Marine Oxohexadecenoic Acids: PPARα/γ Dual Agonism and Anti-Diabetic Target Gene Effects. Marine Drugs. Available at: [Link]
-
Weigert, C., et al. (2014). Peroxisome Proliferator-Activated Receptors (PPAR)γ Agonists as Master Modulators of Tumor Tissue. Cancers. Available at: [Link]
-
Lind, S., et al. (2018). Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Motoyama, K., et al. (2023). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences. Available at: [Link]
-
Liberato, M. V., et al. (2012). Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. University of Groningen. Available at: [Link]
-
Zhou, H., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling. Available at: [Link]
-
Kucharski, M., & Solarczyk, P. (2018). PPARα and PPARγ as main regulators of fatty acid metabolism. Postepy Higieny i Medycyny Doswiadczalnej. Available at: [Link]
-
Li, Y., et al. (2022). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules. Available at: [Link]
-
Ningxia Yiming Biomedical Technology Co., Ltd. (n.d.). 16-(2H-tetrazol-5-yl)hexadecanoic acid. Ningxia Yiming Biomedical Technology Co., Ltd. Available at: [Link]
-
Kim, S. B., et al. (2023). Imaging Ligand-Driven PPAR Activities Using Single-Chain Bioluminescent Probes. ACS Omega. Available at: [Link]
-
Bojarska, J., et al. (2022). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]
-
Antypenko, L., & Karpenko, O. (2021). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, A., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Medscape. (2005). Therapeutic Roles of Peroxisome Proliferator–Activated Receptor Agonists. Medscape. Available at: [Link]
-
Ciavarella, C., et al. (2020). Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease. Molecules. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 4. Peroxisome Proliferator–Activated Receptor Agonists - Page 5 [medscape.com]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 16-(2H-Tetrazol-5-yl)hexadecanoic acid [midas-pharma.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. 16-(2H-tetrazol-5-yl)hexadecanoic acid - Products - Ningxia Yiming Biomedical Technology Co., Ltd [en.nxymbio.com]
- 17. researchgate.net [researchgate.net]
16-(2H-tetrazol-5-yl)hexadecanoic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of 16-(2H-tetrazol-5-yl)hexadecanoic Acid
As drug development professionals and lipidomic researchers increasingly utilize bioisosteres to improve metabolic stability, compounds like 16-(2H-tetrazol-5-yl)hexadecanoic acid have become essential laboratory assets. By replacing the carboxylic acid group of palmitic acid with a tetrazole ring, researchers achieve excellent membrane permeability and resistance to beta-oxidation. However, this structural modification fundamentally alters the safety profile of the molecule.
This guide provides authoritative, step-by-step operational and disposal protocols to ensure the safety of your laboratory personnel and the integrity of your facility.
Mechanistic Overview and Hazard Causality
To safely handle 16-(2H-tetrazol-5-yl)hexadecanoic acid, one must understand the causality behind its reactivity.
-
The Tetrazole Hazard: The tetrazole moiety is a five-membered aromatic ring containing four nitrogen atoms. This high-nitrogen system is energetically unstable. When subjected to thermal stress, mechanical shock, friction, or electrostatic discharge, the ring can undergo rapid, uncontrolled exothermic decomposition, releasing expanding nitrogen gas and toxic nitrogen oxides (NOx) 1.
-
The Aliphatic Hazard: The hexadecanoic acid chain is highly lipophilic and acts as a potent fuel source. If the tetrazole ring decomposes and ignites, the aliphatic chain will rapidly accelerate combustion, turning a localized decomposition event into a severe fire 2.
Why On-Site Deactivation is Prohibited: Attempting to chemically neutralize or deactivate tetrazole-containing waste on-site (e.g., via acid/base hydrolysis or oxidation) is strictly prohibited. The addition of reactive agents can trigger the energetic decomposition of the tetrazole ring. The only safe disposal pathway is physical containment followed by professional incineration .
Quantitative Hazard Assessment
Proper disposal requires strict adherence to the physicochemical thresholds of the compound. The following table synthesizes the critical safety data required for operational planning.
| Parameter | Value / Description | Operational Implication |
| Molecular Formula | C17H32N4O2 | High carbon/nitrogen ratio; dual explosive and flammable hazard. |
| Decomposition Temp. | ~155–157 °C (Tetrazole baseline) | Do not autoclave waste. Keep away from hot plates and ovens. |
| GHS Classification | Flammable Solid, Explosive Risk | Requires spark-proof handling and rigorous equipment grounding. |
| Incompatibilities | Strong oxidizers, strong acids, metals | Segregate waste strictly; do not mix with standard acid/base streams. |
| Required PPE | Nitrile gloves, face shield, FR lab coat | Mandatory for all transfer and disposal operations. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system, ensuring a secure chain of custody from waste generation to final Environmental Health and Safety (EHS) handover.
Step 1: Container Selection and Preparation
-
Action: Select a clean, dry, chemically compatible container (e.g., a heavy-walled glass bottle or high-density polyethylene).
-
Causality: Metal containers can generate friction sparks, and incompatible plastics may degrade over time, leading to a loss of containment.
Step 2: Safe Transfer and Validation
-
Action: Ground all receiving equipment to prevent electrostatic discharge. If the waste is solid, use only non-metallic, spark-proof spatulas (e.g., Teflon or ceramic). If the waste is in solution, pour slowly down the side of the container to avoid aerosolization and static buildup 2.
-
Validation Check: Visually confirm that the container is no more than 80% full. This headspace is a critical safety buffer to accommodate potential vapor expansion and prevent pressure-induced rupture .
Step 3: Secure Closure and Labeling
-
Action: Seal the container tightly with a screw cap. Affix a label explicitly stating: "Hazardous Waste: 16-(2H-tetrazol-5-yl)hexadecanoic acid. Toxic, Flammable, Potentially Explosive."
-
Causality: Standard solvent waste labels are insufficient. Emergency responders and EHS personnel must be immediately aware of the shock-sensitive nature of the contents to handle the container appropriately.
Step 4: SAA Storage and EHS Handover
-
Action: Transfer the sealed container to a designated Satellite Accumulation Area (SAA) that is well-ventilated, temperature-controlled, and completely isolated from strong oxidizers and acids . Schedule a "lab pack" pickup with EHS for controlled incineration with flue gas scrubbing 3.
Workflow for the safe containment and disposal of tetrazole-functionalized fatty acids.
Emergency Spill Response Protocol
In the event of an accidental release, standard sweeping is highly dangerous due to the friction-sensitive nature of tetrazole powders.
-
Isolate: Immediately evacuate personnel from the immediate vicinity and eliminate all ignition sources (turn off nearby hot plates, stirrers, and electrical equipment) 3.
-
Dampen: Carefully mist the spilled solid with an inert, compatible liquid (e.g., water or a high-flashpoint aliphatic solvent, depending on specific institutional EHS guidelines) to suppress dust formation and reduce friction sensitivity 2.
-
Collect: Use non-sparking, non-metallic tools to gently scoop the dampened material into a dedicated, labeled hazardous waste container 3.
-
Decontaminate: Wash the spill area thoroughly with soap and water, collecting all absorbent pads and wipes as contaminated hazardous waste.
Step-by-step emergency spill response protocol for energetically unstable tetrazoles.
References
-
National Center for Biotechnology Information (PMC). "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
